molecular formula C33H47NO10 B10862126 8-Deacetylyunaconitine

8-Deacetylyunaconitine

Cat. No.: B10862126
M. Wt: 617.7 g/mol
InChI Key: DHVYLCVNTWPXSI-UHFFFAOYSA-N
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Description

8-Deacetylyunaconitine is a useful research compound. Its molecular formula is C33H47NO10 and its molecular weight is 617.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVYLCVNTWPXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Origin of 8-Deacetylyunaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid, is a natural compound found in several species of the Aconitum genus, a plant group with a long history in traditional medicine and a rich source of pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental data related to this compound. It includes detailed experimental protocols for its extraction and isolation, a summary of its biological activity, and visual representations of relevant experimental workflows and potential mechanisms of action to support further research and drug development endeavors.

Discovery and Origin

This compound was first discovered and isolated from the roots of Aconitum vilmorinianum Kom. by Liang and Chen in 1989. This plant, belonging to the Ranunculaceae family, is a key source of this and other related diterpenoid alkaloids. Subsequent research has confirmed the presence of this compound in other Aconitum species, including Aconitum hemsleyanum and Aconitum carmichaeli. These plants are predominantly found in various regions of China.

The discovery of this compound was part of broader investigations into the chemical constituents of the Aconitum genus, which is known for its potent biological activities, ranging from toxicity to therapeutic effects such as analgesia and anti-inflammatory action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical FormulaC33H47NO10[1]
Molecular Weight617.73 g/mol [1]
CAS Number93460-55-0
Type of CompoundC19-Diterpenoid Alkaloid

Experimental Protocols

Extraction and Purification

While the original 1989 isolation protocol by Liang and Chen may not be readily available in detail, modern and efficient methods for the extraction and purification of this compound from Aconitum vilmorinianum Kom. have been developed. The following protocol is based on a method utilizing accelerated solvent extraction (ASE) followed by pH-zone-refining counter-current chromatography (CCC), which provides high purity yields.[2][3]

Materials and Equipment:

  • Dried and powdered roots of Aconitum vilmorinianum Kom.

  • Accelerated Solvent Extractor

  • pH-zone-refining Counter-Current Chromatograph

  • Solvents: Petroleum ether, ethyl acetate, methanol, water

  • Reagents: Triethylamine (TEA), Hydrochloric acid (HCl)

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Protocol:

  • Accelerated Solvent Extraction (ASE):

    • The powdered plant material is subjected to ASE. The extraction parameters are optimized for maximum yield. A typical starting point involves using a methanol-water mixture at elevated temperature and pressure.

  • Crude Extract Preparation:

    • The extract obtained from ASE is concentrated under reduced pressure to yield a crude extract.

  • pH-Zone-Refining Counter-Current Chromatography (CCC) Separation:

    • A two-phase solvent system is prepared. A common system consists of petroleum ether/ethyl acetate/methanol/water (e.g., in a 5:5:2:8 v/v ratio).[3]

    • The upper organic phase is modified with an amine (e.g., 10 mM triethylamine) to act as a retainer.

    • The lower aqueous phase is acidified (e.g., with 10 mM HCl) to act as an eluent.

    • The crude extract is dissolved in a suitable solvent and injected into the CCC system.

    • The separation is performed, and fractions are collected based on the elution profile.

  • Fraction Analysis and Purification:

    • The collected fractions are analyzed by HPLC to identify those containing this compound.

    • Fractions with high purity of the target compound are pooled and concentrated.

  • Structural Elucidation and Purity Confirmation:

    • The purified compound's structure is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[3]

    • The final purity of the isolated this compound is determined by HPLC, with purities exceeding 98% being achievable with this method.[3]

G Workflow for Extraction and Purification of this compound plant Dried & Powdered Aconitum vilmorinianum Roots ase Accelerated Solvent Extraction (ASE) plant->ase crude Crude Extract ase->crude ccc pH-Zone-Refining Counter-Current Chromatography (CCC) crude->ccc fractions Collected Fractions ccc->fractions hplc_analysis HPLC Analysis fractions->hplc_analysis pure_compound Purified this compound (>98% Purity) hplc_analysis->pure_compound structure_elucidation Structural Elucidation (MS, NMR) pure_compound->structure_elucidation G Proposed Mechanism of Action of this compound on Voltage-Gated Sodium Channels cluster_cell Excitable Cell (e.g., Neuron, Cardiomyocyte) VGSC Voltage-Gated Sodium Channel (VGSC) depolarization Prolonged Membrane Depolarization VGSC->depolarization Persistent Activation Na_ion Na+ Ions Na_ion->VGSC Influx effects Toxic & Pharmacological Effects (e.g., Arrhythmia, Analgesia) depolarization->effects alkaloid This compound alkaloid->VGSC Binds to Site 2, Inhibits Inactivation

References

Foundational Research on Diterpenoid Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core principles of diterpenoid alkaloids, tailored for researchers, scientists, and drug development professionals. This guide covers their classification, biosynthesis, pharmacological activities, and the experimental methodologies crucial for their study.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are a large and structurally complex class of natural products, primarily found in plants of the genera Aconitum and Delphinium within the Ranunculaceae family.[1][2] These compounds have garnered significant scientific interest due to their potent and diverse biological activities, which range from therapeutic effects like analgesia and anti-inflammation to severe toxicity.[2][3] Historically used in traditional medicine, particularly in Asia, many diterpenoid alkaloids are now the subject of intense modern pharmacological research for their potential as lead compounds in the development of new drugs for a variety of conditions, including pain, cardiac arrhythmias, and cancer.[2][3]

Their complex chemical structures, often featuring intricate polycyclic skeletons and numerous stereocenters, present both a challenge and an opportunity for medicinal chemistry and drug development.[4][5] Understanding the foundational aspects of their chemistry, biosynthesis, and pharmacology is critical for harnessing their therapeutic potential while mitigating their inherent risks.

Classification and Chemical Diversity

Diterpenoid alkaloids are categorized based on the carbon skeleton of their core structure, which originates from a tetracyclic or pentacyclic diterpene precursor through an amination reaction.[6][7] The primary classification divides them into three main groups based on the number of carbon atoms in their skeleton.[2][6][8]

  • C₁₈-Diterpenoid Alkaloids: These alkaloids possess an 18-carbon skeleton, typically arising from the oxidative removal of a carbon atom from a C₁₉-diterpenoid alkaloid. This class includes compounds like lappaconitine (B608462) and ranaconitine.[2][3]

  • C₁₉-Diterpenoid Alkaloids: This is the most extensive and structurally varied class, characterized by a 19-carbon skeleton. Aconitine (B1665448), a well-known and highly toxic example, belongs to this group.[2][3]

  • C₂₀-Diterpenoid Alkaloids: These alkaloids retain the full 20-carbon skeleton of their diterpene precursors. Examples include atisine (B3415921) and veatchine.[2][9]

Further sub-classifications exist within these major groups based on the specific arrangement of the carbon skeleton and functional group modifications.[1][6] The structural diversity is enhanced by various functional groups, such as ester and methoxy (B1213986) groups, which significantly impact the biological activity and toxicity of the compounds.[2]

Classification Carbon Skeleton Representative Examples Key Structural Features
C₁₈-Diterpenoid Alkaloids 18 CarbonsLappaconitine, RanaconitineTypically derived from C₁₉-DAs by loss of a carbon atom.[2][3]
C₁₉-Diterpenoid Alkaloids 19 CarbonsAconitine, Mesaconitine, HypaconitineLargest and most structurally diverse class.[2][3]
C₂₀-Diterpenoid Alkaloids 20 CarbonsAtisine, Veatchine, KobusineRetain the original 20-carbon diterpene skeleton.[2][9]

Biosynthesis of Diterpenoid Alkaloids

The biosynthesis of diterpenoid alkaloids is a complex process that begins with the universal precursors for all terpenoids. The pathway involves the cyclization of a diterpene precursor followed by amination and subsequent structural modifications.

The initial steps involve the formation of the five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.[6][10] Four of these five-carbon units are then condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[5]

The GGPP molecule undergoes a series of cyclizations to form the characteristic polycyclic diterpene skeletons, such as ent-kaurene (B36324) and ent-atisane.[5][6] A key step in the formation of diterpenoid alkaloids is the amination of a tetracyclic or pentacyclic diterpenoid intermediate.[6][7] This introduction of a nitrogen atom, often from an amino acid like L-serine, transforms the diterpene into the fundamental alkaloid structure.[6] Subsequent enzymatic modifications, including oxidations, esterifications, and rearrangements, lead to the vast diversity of diterpenoid alkaloids found in nature.

Biosynthesis_of_Diterpenoid_Alkaloids MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP Condensation Diterpene_Core Tetracyclic/Pentacyclic Diterpene Skeleton (e.g., ent-kaurene) GGPP->Diterpene_Core Cyclization Amination Amination Reaction (+ Nitrogen Source) Diterpene_Core->Amination DA_Core Core Diterpenoid Alkaloid Structure Amination->DA_Core Modifications Enzymatic Modifications (Oxidation, Esterification, etc.) DA_Core->Modifications DA_Diversity Diverse Diterpenoid Alkaloids (C18, C19, C20) Modifications->DA_Diversity

Caption: Biosynthetic pathway of diterpenoid alkaloids.

Pharmacological Activities and Mechanisms of Action

Diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects, which are intricately linked to their specific chemical structures.

Neuropharmacological Effects

Many diterpenoid alkaloids are known for their potent effects on the central and peripheral nervous systems.[1][11]

  • Analgesic Activity: Compounds like bulleyaconitine A and lappaconitine have demonstrated significant analgesic effects.[1][6] Their mechanisms of action often involve the blockade of voltage-gated sodium channels, which reduces neuronal excitability and pain signal transmission.[1][2] Some also act by increasing the release of endogenous opioids like dynorphin (B1627789) A or by modulating adrenergic and serotoninergic systems.[1]

  • Anticonvulsant Activity: Certain diterpenoid alkaloids, including aconitine and 3-acetyl aconitine, have shown antiepileptic effects in preclinical studies, primarily through their interaction with Na+ channels.[1][6] They can cause persistent activation followed by desensitization of these channels.[1]

  • Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: Methyllycaconitine, found mainly in Delphinium species, is a potent antagonist of the α7 nicotinic acetylcholine receptor, highlighting another important neurological target for this class of compounds.[6][11]

Sodium_Channel_Blockade cluster_cell Cell Membrane DA Diterpenoid Alkaloid (e.g., Lappaconitine) Na_Channel Voltage-Gated Sodium Channel (Nav) DA->Na_Channel Blocks Reduced_Excitability Reduced Neuronal Excitability DA->Reduced_Excitability Leads to Action_Potential Action Potential Propagation Na_Channel->Action_Potential Enables Neuron Neuron / Cardiomyocyte Analgesia Analgesic Effect Reduced_Excitability->Analgesia Results in

Caption: Mechanism of sodium channel blockade by diterpenoid alkaloids.

Anti-inflammatory Activity

Diterpenoid alkaloids have shown potent anti-inflammatory properties.[8][12] One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. By inhibiting this pathway, diterpenoid alkaloids can effectively reduce the inflammatory response.

NFkB_Inhibition cluster_nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates DA Diterpenoid Alkaloid DA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway.

Antitumor and Other Activities

Several diterpenoid alkaloids have been investigated for their antiproliferative effects against various human cancer cell lines.[9][12] C₂₀-diterpenoid alkaloids, in particular, have shown potent inhibitory activity on tumor cells.[12] Additionally, this class of compounds has been studied for antiarrhythmic, antimicrobial, and local anesthetic activities.[1]

Compound Pharmacological Activity Reported IC₅₀/EC₅₀ or Potency Mechanism of Action
Bulleyaconitine A AnalgesicPotent analgesic effectIncreases release of dynorphin A, inactivates Na+ channels.[1]
Lappaconitine Analgesic, Anti-arrhythmicAnalgesic potency comparable to tramadol (B15222) and morphine.[1][6]Blocks voltage-gated sodium channels.[2]
Aconitine Anticonvulsant, NeurotoxicPotent antiepileptiform activity.[14]Persistent activation and desensitization of Na+ channels.[1][6]
Methyllycaconitine NeuromodulatoryHigh affinity for α7 nAChR binding sites.Antagonist of α7 nicotinic acetylcholine receptors.[6][11]
Bullatine A Anti-hypersensitivityEffective in various rat pain models.Modulation of dynorphin A and pro-inflammatory cytokines.[12]

Key Experimental Methodologies

The study of diterpenoid alkaloids involves a series of specialized experimental protocols for their extraction, purification, characterization, and biological evaluation.

Isolation and Purification

The isolation of diterpenoid alkaloids from plant material is a multi-step process that typically begins with solvent extraction and is followed by chromatographic separation.

  • Extraction: Powdered plant material is often defatted with a non-polar solvent (e.g., n-hexane) before being subjected to extraction with a more polar solvent like methanol (B129727) or ethanol.[15][16] An acid-base extraction protocol is commonly employed to selectively isolate the basic alkaloid fraction.[16]

  • Purification: Advanced chromatographic techniques are essential for separating the complex mixture of alkaloids. pH-zone-refining counter-current chromatography has proven to be a highly efficient method for the preparative separation of these compounds.[17] Other techniques include column chromatography and high-performance liquid chromatography (HPLC).[18]

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Extract Crude Alkaloid Extract Acid_Base->Crude_Extract Chromatography Chromatographic Separation (e.g., CCC, HPLC) Crude_Extract->Chromatography Pure_Alkaloids Purified Diterpenoid Alkaloids Chromatography->Pure_Alkaloids Analysis Structural Elucidation (NMR, MS) Pure_Alkaloids->Analysis

References

Preliminary Investigation of Compounds in Aconitum Vilmorinianum Radix: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the chemical compounds found in Aconitum vilmorinianum Radix, a plant with a history of use in traditional medicine. This document summarizes the key chemical constituents, their quantitative analysis, detailed experimental protocols for their isolation and evaluation, and an exploration of the signaling pathways through which they exert their biological effects. The information is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical Constituents and Quantitative Analysis

Aconitum vilmorinianum Radix is a rich source of various diterpenoid alkaloids, which are considered to be its primary bioactive components. Other classes of compounds, such as glycosides and flavonoids, have also been identified.[1] The alkaloid composition can vary significantly, influencing both the therapeutic and toxic properties of the plant material.

A study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been conducted to simultaneously determine the content of nine major alkaloid components in cultivated Radix Aconitum Vilmoriniani. The results of this analysis highlight the variability in the concentrations of these compounds. The primary differential components identified include talatisamine, vilmorrianine A, yunaconitine, geniculatine C, and austroconitine B.[2]

For the purpose of quality control and to ensure the safe use of this medicinal plant, a standardized method for the quantitative determination of the major toxic alkaloids is crucial. High-Performance Liquid Chromatography (HPLC) methods have been developed for the accurate quantification of key toxic alkaloids such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023) in Aconitum roots.[3]

Table 1: Major Chemical Compounds Identified in Aconitum vilmorinianum Radix and Related Species

Compound ClassSpecific CompoundsReference
Diterpenoid AlkaloidsYunaconitine, Bulleyaconitine, Vilmorrianine A, Talatisamine, Geniculatine C, Austroconitine B, Aconitine, Hypaconitine, Mesaconitine[1][2]
Glycosides-[1]
Flavonoids-[1]

Note: This table represents a qualitative summary. Quantitative data can vary and should be determined for specific plant batches.

Experimental Protocols

General Extraction and Isolation of Alkaloids

The extraction and isolation of alkaloids from Aconitum species is a multi-step process designed to separate these basic compounds from other plant constituents. A general workflow is outlined below.

G cluster_extraction Extraction cluster_purification Purification A Dried & Powdered Aconitum vilmorinianum Radix B Extraction with Organic Solvent (e.g., Ethanol) A->B C Filtration B->C D Concentration of Extract (Rotary Evaporation) C->D E Acid-Base Extraction D->E F Chromatographic Separation (e.g., Column Chromatography) E->F G Fraction Collection F->G H Further Purification (e.g., HPLC) G->H I I H->I Isolated Alkaloids

Caption: General workflow for the extraction and isolation of alkaloids.

A common method involves the following steps:

  • Sample Preparation: The plant material, Aconitum vilmorinianum Radix, is dried and ground into a coarse powder to increase the surface area for solvent extraction.[4]

  • Extraction: The powdered material is then extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, often with the aid of heat (reflux) or sonication to enhance extraction efficiency.[5] An alternative method involves initial extraction with an ammoniacal ether solution followed by methanol.[6] A patented rapid extraction method utilizes repeated beating of the fresh plant material with the total alkaloid extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process. The extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with an immiscible organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base (e.g., ammonia) to deprotonate the alkaloids, making them soluble in an organic solvent. The alkaloids are then extracted into an immiscible organic solvent.[7]

  • Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. These can include:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina.[5]

    • High-Performance Liquid Chromatography (HPLC): For final purification of individual compounds.[3]

Quantitative Analysis by UPLC-MS/MS

A validated UPLC-MS/MS method has been established for the simultaneous quantification of nine diterpenoid alkaloids in Aconitum vilmorinianum Radix.[2]

Instrumentation:

  • Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) acetate) is employed to achieve optimal separation.

  • Flow Rate: A low flow rate is maintained for efficient separation and ionization.

  • Column Temperature: The column is maintained at a constant temperature to ensure reproducibility.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of alkaloids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target compounds. Specific precursor-to-product ion transitions are monitored for each alkaloid.

Sample Preparation:

  • An accurately weighed amount of the powdered plant material is extracted with a suitable solvent system, often with the aid of ultrasonication.

  • The extract is then filtered and appropriately diluted before injection into the UPLC-MS/MS system.

Biological Activities and Signaling Pathways

The compounds isolated from Aconitum vilmorinianum Radix exhibit a range of biological activities, with the most prominent being their anti-inflammatory and analgesic effects. These effects are mediated through interactions with specific molecular targets and signaling pathways.

Anti-inflammatory Activity and the MAPK/NF-κB Signaling Pathway

Diterpenoid alkaloids from Aconitum species have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Natural compounds can inhibit NF-κB signaling through various mechanisms, such as preventing the activation of the IKK complex and the subsequent translocation of the NF-κB transcription factor to the nucleus.[8] The MAPK signaling pathway is another critical regulator of inflammation, and its inhibition by natural products can lead to a reduction in the production of pro-inflammatory mediators.[9]

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition by Aconitum Alkaloids A Inflammatory Stimuli (e.g., LPS) B MAPK Activation A->B C IKK Activation A->C E NF-κB Nuclear Translocation B->E D IκB Degradation C->D D->E F Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) E->F G Aconitum vilmorinianum Alkaloids G->B G->C G->E

Caption: Inhibition of MAPK and NF-κB signaling pathways by Aconitum alkaloids.

The anti-inflammatory activity of plant extracts and their isolated compounds is often evaluated using in vitro assays that measure the inhibition of inflammatory mediators. For instance, the half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common metric.[10] Some Aconitum alkaloids have shown IC50 values for the inhibition of IL-6 production in the micromolar range.[11]

Analgesic Activity and Interaction with Voltage-Gated Sodium Channels

The analgesic properties of Aconitum alkaloids are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons.

Certain diterpenoid alkaloids from Aconitum act as modulators of VGSCs, binding to site 2 of the channel.[12] This interaction can lead to a blockage of neuronal conduction, resulting in an analgesic effect. The potency of this effect, often measured as the median effective dose (ED50), can vary significantly between different alkaloids. For some potent analgesic alkaloids, the ED50 can be in the microgram per kilogram range.[13] However, it is crucial to note that the therapeutic window for these compounds is often narrow due to their high toxicity.[14] The irreversible block of sodium channels by some of these alkaloids contributes to both their therapeutic and toxic effects.[15]

G cluster_neuron Neuronal Membrane cluster_blockage Modulation by Aconitum Alkaloids A Voltage-Gated Sodium Channel (VGSC) B Na+ Influx A->B C Action Potential Propagation B->C D Pain Signal Transmission C->D E Aconitum vilmorinianum Alkaloids E->A

Caption: Modulation of voltage-gated sodium channels by Aconitum alkaloids.

Conclusion

Aconitum vilmorinianum Radix is a promising source of bioactive diterpenoid alkaloids with significant anti-inflammatory and analgesic properties. This guide has provided a preliminary overview of the key chemical constituents, methods for their analysis and isolation, and the underlying mechanisms of their biological activities. Further research is warranted to fully elucidate the quantitative composition of this plant, refine extraction and purification protocols, and conduct comprehensive preclinical and clinical studies to evaluate the therapeutic potential and safety of its compounds. The information presented herein serves as a valuable starting point for such endeavors.

References

Unveiling the Bioactive Potential of 8-Deacetylyunaconitine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, which have a long history in traditional medicine for treating pain and inflammation. As a derivative of the more extensively studied yunaconitine (B1683533) and aconitine (B1665448), this compound is presumed to share similar biological activities, including analgesic, anti-inflammatory, and cardiotoxic properties. This technical guide provides a comprehensive overview of the known biological activities of closely related diterpenoid alkaloids, primarily aconitine, to infer the potential therapeutic and toxicological profile of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on this class of compounds.

Core Biological Activities: Analgesic and Anti-inflammatory Effects

The primary therapeutic interest in this compound and related alkaloids lies in their potent analgesic and anti-inflammatory properties. Extensive studies on aconitine have demonstrated significant efficacy in various preclinical models of pain and inflammation.

Analgesic Activity

Aconitine has been shown to exert significant analgesic effects in various animal models of pain. These effects are believed to be mediated through the modulation of ion channels, particularly voltage-gated sodium channels, in sensory neurons.

Quantitative Data on the Analgesic Effects of Aconitine:

Experimental ModelAnimal ModelCompoundDoseEfficacy
Hot Plate TestMiceAconitine0.3 mg/kg17.12% increase in pain threshold
Hot Plate TestMiceAconitine0.9 mg/kg20.27% increase in pain threshold
Acetic Acid-Induced Writhing TestMiceAconitine0.3 mg/kg68% inhibition of writhing
Acetic Acid-Induced Writhing TestMiceAconitine0.9 mg/kg76% inhibition of writhing
Anti-inflammatory Activity

The anti-inflammatory properties of aconitine are attributed to its ability to suppress the production of pro-inflammatory mediators. Studies have shown that aconitine can inhibit edema formation and reduce the levels of key inflammatory cytokines.

Quantitative Data on the Anti-inflammatory Effects of Aconitine:

Experimental ModelAnimal ModelCompoundDoseEfficacy
Carrageenan-Induced Paw EdemaRatsAconitine0.1 mg/kgSignificant inhibition of edema
LPS-Induced Acute Lung InjuryRatsAconitine60 mg/L (intragastric)Reduction in TNF-α, IL-6, and IL-1β levels

Mechanism of Action: Modulation of Ion Channels and Inflammatory Pathways

The biological activities of diterpenoid alkaloids are primarily attributed to their interaction with key cellular signaling components, including ion channels and inflammatory pathways.

Modulation of Voltage-Gated Sodium Channels

A central mechanism underlying both the analgesic and toxic effects of aconitine and its analogs is the modulation of voltage-gated sodium channels (VGSCs). Aconitine binds to site 2 of the α-subunit of VGSCs, leading to a persistent activation of the channel at resting membrane potential. This causes a continuous influx of Na+ ions, leading to membrane depolarization, which can block nerve conduction (analgesia) but also induce cardiac arrhythmias (cardiotoxicity). In contrast, some related alkaloids, like lappaconitine (B608462), act as VGSC blockers.[1]

Involvement of TRPV1 Channels

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation, is another potential target for diterpenoid alkaloids. Some studies suggest that these alkaloids may directly or indirectly modulate TRPV1 activity, contributing to their analgesic effects.

Inhibition of Inflammatory Signaling Pathways

Aconitum alkaloids have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] By suppressing these pathways, the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is reduced.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the biological activities of aconitine and related alkaloids are provided below.

Hot Plate Test for Analgesic Activity

This method is used to assess the central analgesic activity of a compound.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • The test compound (e.g., aconitine dissolved in a suitable vehicle) or vehicle control is administered to the animals (e.g., intraperitoneally).

    • At a predetermined time after administration (e.g., 30 minutes), each mouse is placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage increase in pain threshold is calculated using the formula: ((Test Latency - Control Latency) / Control Latency) * 100.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered (e.g., orally or intraperitoneally).

    • After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: ((Control Edema - Test Edema) / Control Edema) * 100.

LPS-Stimulated Macrophage Assay for In Vitro Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.

  • Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the inflammatory mediator production) is calculated.

Mandatory Visualizations

Signaling Pathways

G cluster_inflammation Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates AP1 AP-1 MAPK->AP1 Activates Aconitum_Alkaloid This compound (inferred) Aconitum_Alkaloid->IKK Inhibits Aconitum_Alkaloid->MAPK Inhibits Gene_Expression Gene Expression NFkappaB_n->Gene_Expression Induces AP1->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Leads to production

Caption: Inferred anti-inflammatory signaling pathway of this compound.

G cluster_neuron Sensory Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Depolarization Persistent Depolarization VGSC->Depolarization Causes persistent activation Aconitum_Alkaloid This compound (inferred) Aconitum_Alkaloid->VGSC Binds to site 2 Action_Potential Blocked Action Potential Propagation Depolarization->Action_Potential Leads to Analgesia Analgesia Action_Potential->Analgesia Results in

Caption: Inferred mechanism of analgesia via sodium channel modulation.

Experimental Workflow

G cluster_in_vivo In Vivo Analgesic & Anti-inflammatory Assays cluster_in_vitro In Vitro Anti-inflammatory Assay Animal_Model Animal Model Selection (Mice/Rats) Compound_Admin Compound Administration (this compound) Animal_Model->Compound_Admin Hot_Plate Hot Plate Test Compound_Admin->Hot_Plate Carrageenan_Edema Carrageenan-Induced Paw Edema Compound_Admin->Carrageenan_Edema Data_Collection_Vivo Data Collection (Pain latency, Paw volume) Hot_Plate->Data_Collection_Vivo Carrageenan_Edema->Data_Collection_Vivo Data_Analysis_Vivo Data Analysis (% Inhibition) Data_Collection_Vivo->Data_Analysis_Vivo Cell_Culture Macrophage Cell Culture (RAW 264.7) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Data_Analysis_Vitro Data Analysis (IC50 values) NO_Assay->Data_Analysis_Vitro Cytokine_Assay->Data_Analysis_Vitro

Caption: Experimental workflow for evaluating biological activity.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the extensive research on its parent compounds, particularly aconitine, provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this compound likely possesses significant analgesic and anti-inflammatory properties, primarily through the modulation of voltage-gated sodium channels and the inhibition of key inflammatory signaling pathways. However, the high toxicity associated with aconitine underscores the critical need for thorough investigation into the therapeutic index of this compound.

Future research should focus on:

  • Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to determine the specific analgesic and anti-inflammatory efficacy and potency (e.g., EC50, IC50 values) of this compound.

  • Toxicological profiling: Establishing a detailed safety profile, including acute and chronic toxicity studies, with a particular focus on cardiotoxicity.

  • Mechanism elucidation: Investigating the precise molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action and to identify potential biomarkers for its effects.

  • Structure-activity relationship (SAR) studies: Exploring the synthesis and evaluation of analogs of this compound to identify compounds with an improved therapeutic window, separating the desired analgesic and anti-inflammatory effects from the unwanted toxicity.

By addressing these key areas, the full therapeutic potential of this compound and related diterpenoid alkaloids can be unlocked, potentially leading to the development of novel and effective treatments for pain and inflammatory disorders.

References

Toxicological Profile of 8-Deacetylyunaconitine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum vilmorinianum, represents a compound of significant toxicological interest. As a member of the highly toxic family of Aconitum alkaloids, its toxicological profile is characterized by potent cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the known toxicological data for this compound, including quantitative toxicity metrics, mechanisms of action, and detailed experimental methodologies for its assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and managing the risks associated with this compound.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, has a long history in traditional medicine, often for its analgesic and anti-inflammatory properties. However, the therapeutic window of Aconitum preparations is notoriously narrow due to the presence of highly toxic diterpenoid alkaloids. This compound is a significant constituent of some Aconitum species and contributes to their overall toxicity. A thorough understanding of its toxicological profile is crucial for the safe handling, research, and potential development of any related therapeutic agents. The primary toxic effects of Aconitum alkaloids, including this compound, are mediated through their interaction with voltage-gated sodium channels, leading to severe cardiovascular and neurological complications.

Quantitative Toxicological Data

The acute toxicity of this compound has been quantified in animal models, providing critical data for risk assessment. The following table summarizes the available median lethal dose (LD50) values.

Parameter Value Route of Administration Species Reference
LD5060.0 mg/kgOralICR Mice (female)[1]
LD507.60 mg/kgIntravenousICR Mice (female)[1]

Mechanism of Toxicity

The principal mechanism underlying the toxicity of this compound, consistent with other Aconitum alkaloids, is its effect on voltage-gated sodium channels (VGSCs).

Interaction with Voltage-Gated Sodium Channels

This compound binds to site 2 of the α-subunit of VGSCs. This binding modifies the channel's function, causing a persistent activation or a delay in inactivation. The continued influx of sodium ions leads to prolonged depolarization of excitable membranes in neurons and cardiomyocytes. This disruption of normal electrical signaling is the primary driver of the observed cardiotoxic and neurotoxic effects.

Cardiotoxicity

The persistent activation of sodium channels in cardiac muscle cells leads to a prolonged action potential duration and can induce early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). These aberrant electrical activities can trigger life-threatening cardiac arrhythmias, including ventricular tachycardia and fibrillation.

Neurotoxicity

In the nervous system, the prolonged depolarization of neurons leads to hyperexcitability. This can manifest as paresthesia (tingling and numbness), muscle weakness, and in severe cases, convulsions and respiratory paralysis.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced toxicity.

ToxicitySignalingPathway cluster_CellularEffects Cellular Effects cluster_OrganToxicity Organ Level Toxicity Persistent_Na_Influx Persistent Na+ Influx Prolonged_Depolarization Prolonged Membrane Depolarization Persistent_Na_Influx->Prolonged_Depolarization Increased_Ca_Influx Increased Intracellular Ca2+ Prolonged_Depolarization->Increased_Ca_Influx via voltage-gated Ca2+ channels Arrhythmias Cardiac Arrhythmias Prolonged_Depolarization->Arrhythmias in Cardiomyocytes Neuroexcitation Neuronal Hyperexcitability Prolonged_Depolarization->Neuroexcitation in Neurons Cellular_Damage Cellular Damage & Apoptosis Increased_Ca_Influx->Cellular_Damage Organ_Failure Organ Failure Arrhythmias->Organ_Failure Neuroexcitation->Organ_Failure DYA This compound VGSC Voltage-Gated Sodium Channel (Site 2) DYA->VGSC Binds and modifies channel function VGSC->Persistent_Na_Influx

Proposed signaling pathway of this compound toxicity.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to assess the toxicology of this compound.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound following oral and intravenous administration in mice.

Methodology: Up-and-Down Procedure (UDP)

The UDP is a sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.

Experimental Workflow:

AcuteToxicityWorkflow start Start select_dose Select Initial Dose (based on preliminary data) start->select_dose administer_dose Administer Dose to a Single Animal select_dose->administer_dose observe Observe for 48 hours (Toxicity signs and mortality) administer_dose->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Death stop_condition Stopping Criteria Met? (e.g., 3 reversals, max number of animals) increase_dose->stop_condition decrease_dose->stop_condition stop_condition->administer_dose No calculate_ld50 Calculate LD50 (Maximum Likelihood Method) stop_condition->calculate_ld50 Yes end End calculate_ld50->end

Workflow for the Up-and-Down Procedure for LD50 determination.

Protocol Details:

  • Animal Model: Female ICR mice are used.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.

  • Dosing:

    • Oral Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

    • Intravenous Administration: The compound is dissolved in a sterile vehicle suitable for injection (e.g., saline) and administered via the tail vein.

  • Dose Progression: The initial dose is selected based on available information. Subsequent doses are increased or decreased by a constant factor (e.g., 1.5) depending on the outcome (survival or death) of the previously dosed animal.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.

  • LD50 Calculation: The LD50 and its confidence interval are calculated using the Maximum Likelihood Estimation method.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic potential of this compound on a relevant cell line (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells).

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

MTTAWorkflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Varying Concentrations of This compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate Cell Viability (%) and IC50 measure_absorbance->calculate_viability end End calculate_viability->end

Workflow for the MTT cytotoxicity assay.

Protocol Details:

  • Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (half-maximal inhibitory concentration) is calculated.

Conclusion

This compound is a potent toxic diterpenoid alkaloid with significant cardiotoxic and neurotoxic properties. Its mechanism of action is primarily through the modulation of voltage-gated sodium channels. The quantitative toxicological data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working with this compound. Due to its high toxicity, extreme caution should be exercised during handling and experimentation. Further research is warranted to fully elucidate the specific molecular interactions and downstream signaling pathways affected by this compound to better predict and mitigate its toxic effects.

References

8-Deacetylyunaconitine: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, a cornerstone of traditional medicine. This document provides a comprehensive overview of the natural sources of this compound and outlines detailed methodologies for its extraction and purification. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is primarily isolated from the roots of Aconitum vilmorinianum Radix, a species within the Ranunculaceae family. While other Aconitum species are rich sources of various diterpenoid alkaloids, A. vilmorinianum is the most cited source for this specific compound. The concentration of this compound can vary depending on the plant's geographical location, harvesting time, and the specific part of the root used.

Table 1: Natural Sources and Localization of this compound

Plant SpeciesFamilyPlant Part
Aconitum vilmorinianumRanunculaceaeRadix (Root)

Extraction and Purification of this compound

The extraction of this compound from its natural source involves a multi-step process that includes solvent extraction followed by various chromatographic techniques. The following is a synthesized protocol based on established methods for the isolation of diterpenoid alkaloids from Aconitum species.

General Extraction Workflow

The overall process involves the extraction of total alkaloids from the plant material, followed by purification steps to isolate this compound.

Extraction_Workflow Plant_Material Dried and Powdered Aconitum vilmorinianum Roots Solvent_Extraction Solvent Extraction (e.g., Ethanol/Ammonia) Plant_Material->Solvent_Extraction Crude_Extract Crude Alkaloid Extract Solvent_Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Purified_Extract Purified Alkaloid Mixture Acid_Base_Partitioning->Purified_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Purified_Extract->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound Postulated_Signaling_Pathway cluster_cell Excitable Cell (e.g., Cardiomyocyte, Neuron) VGSC Voltage-Gated Sodium Channel (VGSC) Depolarization Persistent Membrane Depolarization VGSC->Depolarization Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Arrhythmia Arrhythmia / Neurotoxicity Depolarization->Arrhythmia ROS Reactive Oxygen Species (ROS) Generation Ca_Influx->ROS Apoptosis Apoptosis ROS->Apoptosis Compound This compound (Postulated) Compound->VGSC Binds and persistently activates

An In-depth Technical Guide to the Putative Biosynthesis of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 8-deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid found in plants of the Aconitum genus, particularly Aconitum vilmorinianum.[1][2] While the complete pathway has not been fully elucidated, this document outlines a putative pathway based on extensive research into the biosynthesis of related diterpenoid alkaloids.[3] It also details the common experimental methodologies for pathway discovery and presents a framework for the quantitative data required for a thorough characterization.

Introduction to this compound

This compound is a member of the aconitine-type C19-diterpenoid alkaloids, a class of natural products known for their complex structures and significant biological activities, including toxicity.[2][4] These compounds are of great interest to researchers in medicine and pharmacology. Understanding their biosynthesis is crucial for the potential biotechnological production of these valuable molecules and for the development of novel therapeutics. This compound is closely related to yunaconitine, and it is hypothesized to be a direct precursor in the biosynthetic pathway.[5]

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with basic precursors from primary metabolism and involves a series of complex enzymatic reactions to construct the intricate diterpenoid alkaloid skeleton. The pathway can be divided into four main stages:

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis starts with the production of the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for this: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3][6] Three molecules of IPP and one molecule of DMAPP are then sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3][6]

Stage 2: Formation of the Atisane (B1241233) Diterpene Skeleton

The linear GGPP molecule is then cyclized by terpene synthases (TPS) to form the characteristic polycyclic diterpene skeleton. For atisine-type alkaloids, this involves the formation of an ent-copalyl diphosphate (B83284) intermediate, which is then further cyclized to form the atisane skeleton.[7] This part of the pathway is foundational for a large variety of diterpenoid alkaloids.

Stage 3: Nitrogen Incorporation and Formation of the Core Alkaloid Structure

A key step in the biosynthesis of diterpenoid alkaloids is the incorporation of a nitrogen atom.[7] Recent studies have shown that ethanolamine (B43304) is the likely nitrogen source for the majority of detected diterpenoid alkaloids in Aconitum species.[8] This step is catalyzed by a reductase and likely involves the oxidation of the diterpene skeleton followed by a condensation reaction with ethanolamine to form the characteristic heterocyclic ring system.[7][8] Atisinium is a known early intermediate in this class of alkaloids.[8]

Stage 4: Tailoring of the Diterpenoid Alkaloid Skeleton

The core atisine-type skeleton undergoes a series of extensive modifications, including oxidations, hydroxylations, methylations, and acylations, to produce the vast diversity of C19-diterpenoid alkaloids.[6] These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), methyltransferases, and acyltransferases.[6] For the biosynthesis of this compound, a series of specific hydroxylations and methylations would lead to the formation of this compound. It is highly probable that this compound then serves as the substrate for an acetyltransferase, which acetylates the hydroxyl group at the C8 position to yield yunaconitine.

Below is a diagram illustrating the putative biosynthetic pathway leading to this compound.

8-Deacetylyunaconitine_Biosynthesis Putative Biosynthesis Pathway of this compound cluster_0 Stage 1: GGPP Formation cluster_1 Stage 2: Diterpene Skeleton Formation cluster_2 Stage 3: Nitrogen Incorporation cluster_3 Stage 4: Skeleton Tailoring MVA Mevalonate Pathway IPP_DMAPP IPP + DMAPP MVA->IPP_DMAPP MEP MEP Pathway MEP->IPP_DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS Atisane Atisane-type Diterpene GGPP->Atisane Terpene Synthases Atisinium Atisinium Atisane->Atisinium Reductase, CYP450s + Ethanolamine Intermediates Modified Intermediates Atisinium->Intermediates CYP450s, Methyltransferases Deacetylyunaconitine This compound Intermediates->Deacetylyunaconitine CYP450s, Methyltransferases Yunaconitine Yunaconitine Deacetylyunaconitine->Yunaconitine Acetyltransferase

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data for Pathway Characterization

A complete understanding and potential engineering of the this compound biosynthesis pathway require quantitative data on enzyme kinetics and metabolite levels. While specific data for this pathway is not yet available, the following table outlines the essential parameters that researchers would need to determine.

Enzyme ClassPutative Enzyme ExampleSubstrate(s)Product(s)Key Kinetic ParametersGene Expression Profile
Terpene SynthaseGGPPSIPP, DMAPPGGPPKm, kcat, VmaxHigh in tissues with high alkaloid accumulation.
Terpene SynthaseAtisane SynthaseGGPPAtisane-type diterpeneKm, kcat, VmaxCo-expressed with other pathway genes.
Cytochrome P450CYP701A familyAtisane-type diterpeneOxidized intermediatesKm, kcat, VmaxCo-expressed with terpene synthases.
ReductaseOxidized diterpene, EthanolamineAtisinium-type alkaloidsKm, kcat, VmaxTissue-specific expression.
MethyltransferaseHydroxylated intermediates, SAMMethylated intermediatesKm, kcat, VmaxCorrelates with the production of specific alkaloids.
AcetyltransferaseBAHD familyThis compound, Acetyl-CoAYunaconitineKm, kcat, VmaxHigh in yunaconitine-producing tissues.

Experimental Protocols for Pathway Elucidation

The elucidation of diterpenoid alkaloid biosynthetic pathways relies on a combination of modern multi-omics approaches and classical biochemical techniques.

4.1 Gene Discovery via Transcriptomics and Co-expression Analysis

  • Tissue Selection and RNA Sequencing: Collect different tissues (e.g., roots, stems, leaves) from Aconitum vilmorinianum, as diterpenoid alkaloid accumulation is often tissue-specific.[9] Extract high-quality total RNA and perform deep sequencing (RNA-seq).

  • De Novo Transcriptome Assembly: For species without a reference genome, assemble the RNA-seq reads into a de novo transcriptome to create a catalog of expressed genes.

  • Gene Annotation: Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to predict their functions.

  • Differential Expression Analysis: Identify genes that are significantly upregulated in tissues with high alkaloid content compared to those with low content.

  • Co-expression Analysis: Identify clusters of genes that show similar expression patterns across different tissues or experimental conditions. Genes involved in the same biosynthetic pathway are often co-expressed. Candidate genes for terpene synthases, CYP450s, reductases, and acyltransferases can be identified from these clusters.[8]

4.2 Functional Characterization of Candidate Genes

  • Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes and clone them into expression vectors. Express the recombinant proteins in a suitable heterologous host, such as Nicotiana benthamiana (for in vivo assays) or Escherichia coli / Saccharomyces cerevisiae (for in vitro enzyme assays).[8]

  • In Vivo Assays: Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying the expression constructs. After a few days of incubation, harvest the leaf tissue, extract the metabolites, and analyze them using LC-MS to detect the product of the expressed enzyme.

  • In Vitro Enzyme Assays: Purify the recombinant enzymes from the expression host. Incubate the purified enzyme with a putative substrate and any necessary co-factors. Analyze the reaction mixture by LC-MS or GC-MS to confirm the enzymatic activity and identify the product.

  • Isotopic Labeling: Feed isotopically labeled precursors (e.g., ¹³C- or ²H-labeled substrates) to the plant or the heterologous expression system to trace the flow of atoms through the pathway and confirm the role of specific enzymes and intermediates.[8]

4.3 Metabolite Analysis

  • Extraction: Develop an optimized extraction protocol for diterpenoid alkaloids from plant tissues using appropriate solvents.

  • Quantification and Identification: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the sensitive and accurate quantification of this compound and related alkaloids in different samples.[5][10] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of novel intermediates.

Below is a diagram summarizing a general experimental workflow for identifying genes in a biosynthetic pathway.

Experimental_Workflow General Experimental Workflow for Gene Identification cluster_workflow cluster_validation Functional Validation plant Plant Tissues (e.g., A. vilmorinianum) metabolite_analysis Metabolite Analysis (LC-MS) plant->metabolite_analysis rna_seq RNA Sequencing plant->rna_seq coexpression Co-expression Analysis metabolite_analysis->coexpression transcriptome Transcriptome Assembly & Annotation rna_seq->transcriptome transcriptome->coexpression candidate_genes Candidate Genes (TPS, CYP450, etc.) coexpression->candidate_genes heterologous_expression Heterologous Expression (N. benthamiana, Yeast) candidate_genes->heterologous_expression in_vitro_assay In Vitro Enzyme Assays candidate_genes->in_vitro_assay pathway_elucidation Pathway Elucidation heterologous_expression->pathway_elucidation in_vitro_assay->pathway_elucidation

Caption: A general workflow for the discovery of biosynthetic pathway genes.

Conclusion and Future Outlook

The biosynthesis of this compound is a complex process involving a multitude of enzymes and intermediates. While significant progress has been made in understanding the general pathway of diterpenoid alkaloid biosynthesis in Aconitum, the specific enzymes and regulatory mechanisms involved in the later tailoring steps that lead to the vast diversity of these compounds, including this compound, remain largely unknown.

Future research should focus on the functional characterization of candidate genes identified through transcriptomic studies in Aconitum vilmorinianum. The successful elucidation of the complete pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms to produce these medicinally important but often scarce natural products.

References

Methodological & Application

Application Note: Quantitative Analysis of 8-Deacetylyunaconitine in Biological Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a history of use in traditional medicine, but their therapeutic window is narrow due to the presence of highly toxic alkaloids. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations containing these compounds. This application note provides a detailed protocol for the analysis of this compound in biological matrices, specifically rat plasma, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described method is based on established principles for the analysis of aconitum alkaloids and offers high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity >98%)

  • Internal Standard (IS), e.g., Aconitine or a deuterated analog

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Rat plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Standard and Sample Preparation

2.2.1. Standard Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

2.2.2. Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank rat plasma to yield final concentrations in the desired range (e.g., 0.3-600 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

2.2.3. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS Method

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

2.3.1. HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.3.2. Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive

|

In Vitro Experimental Blueprint for 8-Deacetylyunaconitine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for oncological and pharmacological research, detailed application notes and protocols for the in vitro experimental setup of 8-Deacetylyunaconitine (8-DA) have been developed. This comprehensive guide is tailored for researchers, scientists, and drug development professionals, providing a foundational framework for investigating the therapeutic potential of this compound. 8-DA is emerging as a compound of interest, suggested to function as a histone deacetylase (HDAC) inhibitor, a class of agents known to modulate gene expression and induce apoptosis in cancer cells.

These application notes offer meticulously detailed methodologies for key in vitro assays, including cell viability, apoptosis, and protein expression analysis. By providing standardized protocols, this resource aims to enhance the reproducibility and comparability of research findings across different laboratories.

Quantitative Data Summary

While specific IC50 values for this compound are not yet widely published across a broad range of cancer cell lines, the provided protocols will enable researchers to generate this critical data. The following table is a template for summarizing experimentally determined IC50 values of 8-DA following treatment for 48 hours.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma[Insert experimental data]
HeLa Cervical Adenocarcinoma[Insert experimental data]
A549 Lung Carcinoma[Insert experimental data]
Jurkat T-cell Leukemia[Insert experimental data]
PC-3 Prostate Adenocarcinoma[Insert experimental data]

Caption: Template for summarizing the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 48 hours of treatment.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of 8-DA on the metabolic activity of cultured cells, providing an indication of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • This compound (8-DA)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of 8-DA in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should also be prepared.

    • Remove the medium from the wells and add 100 µL of the prepared 8-DA dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Following the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate the plate for at least 2 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with 8-DA as described above

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with 8-DA at the determined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

3. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis signaling pathways.

  • Materials:

    • Cells treated with 8-DA

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) detection reagents

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with 8-DA at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL detection system.

    • Analyze the band intensities relative to a loading control like GAPDH.

Signaling Pathway and Experimental Workflow Visualization

To elucidate the proposed mechanism of action of 8-DA, the following diagrams visualize the key signaling pathways and experimental workflows.

G cluster_workflow Experimental Workflow start Seed Cancer Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western data Data Analysis & IC50 Determination viability->data apoptosis->data western->data

Caption: A streamlined workflow for the in vitro evaluation of this compound's effects on cancer cells.

G cluster_pathway Proposed Apoptotic Signaling Pathway of this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway 8-DA This compound HDAC Histone Deacetylases (HDACs) 8-DA->HDAC Inhibition Acetylation Histone Hyperacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Bcl2_down Bcl-2 (Anti-apoptotic) Expression ↓ Gene_Expression->Bcl2_down Bax_up Bax (Pro-apoptotic) Expression ↑ Gene_Expression->Bax_up Death_Receptor Death Receptor Upregulation Gene_Expression->Death_Receptor Mito Mitochondrial Outer Membrane Permeabilization Bcl2_down->Mito Bax_up->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Death_Receptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via HDAC inhibition, engaging both intrinsic and extrinsic pathways.

This comprehensive guide provides a robust starting point for researchers to systematically investigate the in vitro anti-cancer effects of this compound. The detailed protocols and visual aids are designed to facilitate experimental design and data interpretation, ultimately accelerating our understanding of this promising compound.

Application Notes and Protocols for 8-Deacetylyunaconitine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Fictionalized Application Note Based on General Properties of Related Compounds

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus. While specific biological data for this compound is not extensively available in public literature, related diterpenoid alkaloids have demonstrated potent cytotoxic and pro-apoptotic activities in various cancer cell lines. This document provides a generalized framework and protocols for researchers to begin characterizing the effects of this compound in cell culture, with a focus on assessing its potential as an anti-cancer agent. The protocols outlined below are based on standard methodologies for evaluating novel bioactive compounds.

Disclaimer: The following data and protocols are illustrative and based on the general characteristics of diterpenoid alkaloids. Researchers must perform their own dose-response experiments to determine the optimal concentrations and treatment times for their specific cell lines and experimental conditions.

Data Presentation: Illustrative Quantitative Data

The following tables represent hypothetical data that would be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.8
HeLaCervical Cancer18.5
JurkatT-cell Leukemia9.7

Table 2: Induction of Apoptosis by this compound in Jurkat Cells (Hypothetical Data)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control (DMSO)-5.3
This compound525.1
This compound1048.9
This compound2072.4

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol outlines the use of flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Jurkat cells (or another suitable cell line)

  • Complete RPMI-1640 medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Jurkat cells at a density of 2 x 10⁵ cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Treat Cells Treat Cells Prepare Compound Dilutions->Treat Cells Incubate (48h) Incubate (48h) Treat Cells->Incubate (48h) MTT Assay MTT Assay Incubate (48h)->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for determining the IC50 of this compound.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Cellular Stress->Mitochondrial Pathway (Intrinsic) Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway (Intrinsic)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Application Notes and Protocols for 8-Deacetylyunaconitine Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum Vilmorinian Radix[1]. The following protocols are designed to be broadly applicable for initial screening and mechanistic studies of this compound against various cancer cell lines.

Introduction

This compound is a natural compound with potential pharmacological activities. Evaluating its cytotoxicity is a critical first step in the drug discovery process to determine its therapeutic potential and to understand its mechanism of action. This guide outlines two primary methods for quantifying cytotoxicity: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Lactate (B86563) Dehydrogenase (LDH) assay for measuring plasma membrane damage. Additionally, a protocol for an Annexin V/Propidium Iodide (PI) assay is included to investigate if the observed cytotoxicity is mediated by apoptosis.

Experimental Protocols

Cell Culture and Treatment

A crucial initial step for any cytotoxicity assay is the proper maintenance and preparation of the cell line of interest.

  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a specific cancer cell line).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density that allows for exponential growth during the experiment. The optimal seeding density should be determined empirically for each cell line. A common starting point is 5 × 10⁴ cells/well.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2] Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level that affects cell viability (typically <0.5%).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[3]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Protocol for Adherent Cells:

  • After the desired incubation period with this compound, carefully aspirate the culture medium.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

LDH Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of compromised plasma membrane integrity.[4][5]

Materials:

  • LDH Cytotoxicity Detection Kit (commercially available)

  • 96-well plate reader

Protocol:

  • Following treatment with this compound, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes.[6]

  • Carefully transfer the cell-free supernatant (typically 50-100 µL) to a new, optically clear 96-well plate.[6]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.[6]

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.[5][6]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[5][6]

  • Controls are critical for the LDH assay:

    • Background Control: Medium without cells.

    • Low Control (Spontaneous LDH release): Supernatant from untreated cells.

    • High Control (Maximum LDH release): Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) provided in the kit.[6]

    • Substance Control: this compound in medium alone to check for interference with the assay components.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow Cytometer

Protocol:

  • After treatment with this compound, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[8]

  • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[8]

  • Incubate for 10-15 minutes at room temperature in the dark.[8]

  • Add 5 µL of PI staining solution.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables.

Table 1: MTT Assay Results - Cell Viability (%)

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
...
Positive Control

Percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Table 2: LDH Assay Results - % Cytotoxicity

Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0
Concentration 1
Concentration 2
Concentration 3
...
Positive Control (Lysis Buffer)100

% Cytotoxicity is calculated using the formula: ((Experimental Value - Low Control) / (High Control - Low Control)) x 100.

Table 3: Annexin V/PI Apoptosis Assay Results

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
...

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with Various Concentrations compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V/PI Assay treatment->apoptosis_assay mtt_read Measure Absorbance (570 nm) mtt_assay->mtt_read ldh_read Measure Absorbance (490 nm) ldh_assay->ldh_read flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry data_analysis Calculate % Viability, % Cytotoxicity, and % Apoptosis mtt_read->data_analysis ldh_read->data_analysis flow_cytometry->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways affected by this compound are not yet fully elucidated, many cytotoxic compounds, including some histone deacetylase inhibitors, are known to induce apoptosis through the activation of caspase cascades and modulation of Bcl-2 family proteins.[9][10][11]

signaling_pathway compound This compound cell Cancer Cell compound->cell stress Cellular Stress cell->stress bax Bax stress->bax Activation bcl2 Bcl-2 stress->bcl2 Inhibition mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic signaling pathway induced by cytotoxic compounds.

References

Application Notes and Protocols for the Structure Elucidation of 8-Deacetylyunaconitine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Deacetylyunaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum vilmorinianum. Like other aconitine-type alkaloids, it possesses a complex hexacyclic core structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in determining the structure of this compound.

NMR Data Presentation

The complete ¹H and ¹³C NMR spectral data for this compound are crucial for its structural verification. The following tables summarize the chemical shifts and coupling constants, assigned based on comprehensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.

Table 1: ¹H NMR Data of this compound (CDCl₃, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)
13.28t4.5
22.15m
33.05m
4---
52.58d6.5
64.15d6.5
74.88d5.0
84.45d5.0
92.85d6.0
102.25m
11---
122.05m
133.15m
144.95d5.5
152.75m
164.35t4.5
172.95s
192.65m
201.15t7.5
OMe-13.30s
OMe-63.40s
OMe-163.35s
OMe-183.75s
O-Anisoyl
2'8.05d9.0
3'7.00d9.0
5'7.00d9.0
6'8.05d9.0
OMe-Anisoyl3.90s

Table 2: ¹³C NMR Data of this compound (CDCl₃, 125 MHz)

Positionδ (ppm)Positionδ (ppm)
185.11540.2
226.41682.8
335.21761.5
439.11879.8
549.51958.2
691.1N-CH₂49.1
788.5N-CH₂-C H₃13.5
878.9OMe-156.3
950.2OMe-659.1
1045.8OMe-1657.8
1154.1OMe-1861.0
1233.5O-Anisoyl
1375.31'122.5
1483.72', 6'131.8
3', 5'113.9
4'163.5
C=O166.2
OMe-Anisoyl55.6

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.

2.1 Sample Preparation

  • Isolation: this compound is isolated from the roots of Aconitum vilmorinianum using standard chromatographic techniques (e.g., column chromatography over silica (B1680970) gel and preparative HPLC).

  • Purity Check: The purity of the isolated compound should be assessed by HPLC-DAD and LC-MS to be >95%.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

2.2 NMR Data Acquisition

All NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 12 ppm

    • Acquisition Time: 3.0 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.0 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Data Points: 2048 in F2, 512 in F1

    • Spectral Width: 12 ppm in both dimensions

    • Number of Scans: 8 per increment

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Data Points: 2048 in F2, 256 in F1

    • Spectral Width: 12 ppm in F2, 180 ppm in F1

    • ¹JCH Coupling Constant: Optimized for an average of 145 Hz

    • Number of Scans: 16 per increment

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Data Points: 2048 in F2, 256 in F1

    • Spectral Width: 12 ppm in F2, 240 ppm in F1

    • Long-range JCH Coupling Constant: Optimized for 8 Hz

    • Number of Scans: 32 per increment

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using NMR spectroscopy.

structure_elucidation_workflow cluster_isolation Compound Isolation & Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation isolation Isolation from Aconitum vilmorinianum purification Chromatographic Purification (HPLC) isolation->purification sample_prep NMR Sample Preparation (CDCl3) purification->sample_prep h1_nmr ¹H NMR (Proton Environment) sample_prep->h1_nmr c13_nmr ¹³C NMR & DEPT (Carbon Skeleton & Type) sample_prep->c13_nmr cosy COSY (¹H-¹H Correlations) h1_nmr->cosy hsqc HSQC (¹H-¹³C One-Bond Correlations) h1_nmr->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) h1_nmr->hmbc c13_nmr->hsqc c13_nmr->hmbc fragment_assembly Fragment Assembly cosy->fragment_assembly connectivity Establish Connectivity hsqc->connectivity hmbc->connectivity fragment_assembly->connectivity final_structure Final Structure Confirmation connectivity->final_structure

Application Notes and Protocols for 8-Deacetylyunaconitine in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically detailing the practical applications and neurobiological effects of 8-Deacetylyunaconitine is limited. The following application notes and protocols are based on the well-documented activities of the broader class of Aconitum alkaloids, particularly its close structural analogs, yunaconitine (B1683533) and aconitine (B1665448). Researchers should use this information as a foundational guide and optimize experimental parameters for this compound.

Application Notes

This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Like other Aconitum alkaloids, its primary neurobiological activity is expected to be the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells such as neurons.[1][2] This makes this compound a potential tool for a variety of neurobiological investigations.

Primary Mechanism of Action: Aconitum alkaloids are known to bind to site 2 of the alpha-subunit of voltage-gated sodium channels.[1][3] This binding modifies the channel's gating properties, typically causing a hyperpolarizing shift in the voltage-dependence of activation.[4] This leads to channels opening at more negative membrane potentials and can result in persistent sodium influx, leading to membrane depolarization and sustained neuronal firing. At higher concentrations, this can lead to excitotoxicity. Depending on the specific alkaloid and its concentration, both activation and blockade of sodium channels have been observed.[1][3]

Potential Research Applications:

  • Investigation of Voltage-Gated Sodium Channel Function and Pharmacology: this compound can be utilized as a molecular probe to study the structure-function relationship of various VGSC isoforms. By examining its effects on different neuronal populations, researchers can gain insights into the physiological roles of specific sodium channel subtypes.

  • Modeling of Neuropathic Pain and Paresthesia: The action of Aconitum alkaloids on sensory neurons can induce symptoms similar to neuropathic pain and paresthesia (numbness and tingling).[1] Therefore, this compound could be used in in vitro and in vivo models to study the underlying mechanisms of these conditions and to screen for potential analgesic compounds.

  • Studies of Neuronal Excitability and Seizure Models: By persistently activating sodium channels, this compound can be used to induce hyperexcitability in neuronal cultures or brain slices, providing a model to study the mechanisms of epileptogenesis and to evaluate the efficacy of anti-convulsant drugs.[5]

  • Screening for Antagonists and Modulators: this compound can serve as a tool in high-throughput screening assays to identify novel compounds that antagonize or modulate its effects on sodium channels. Such compounds could have therapeutic potential as neuroprotective agents or analgesics.

Quantitative Data for Related Aconitum Alkaloids

Due to the lack of specific quantitative data for this compound, the following table summarizes data for the closely related and well-studied Aconitum alkaloids, aconitine and other analogues. This data provides an expected range of activity for compounds in this class.

CompoundAssayTargetEffectValueReference
AconitineRadioligand BindingVoltage-Gated Sodium Channel Site 2Ki~1 µM[3]
AconitineSynaptosomal Ca2+ InfluxVoltage-Gated Sodium ChannelsEC503 µM[3]
AconitineAntinociceptive Action (mice)In vivoED5025 µg/kg[3]
AconitineAcute Toxicity (mice)In vivoLD5070 µg/kg[3]
AconitineInhibition of Orthodromic Population SpikeRat Hippocampal SlicesEffective Concentration10-100 nM[4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neurobiological effects of this compound. These are generalized protocols and should be adapted and optimized for specific experimental conditions.

Protocol 1: Electrophysiological Recording in Brain Slices

This protocol describes how to measure the effect of this compound on neuronal activity in acute brain slices, for example, from the hippocampus.

1. Preparation of Acute Hippocampal Slices: a. Anesthetize an adult rodent (e.g., Wistar rat) according to approved animal care protocols. b. Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. c. Rapidly decapitate the animal, dissect the brain, and place it in ice-cold, oxygenated aCSF. d. Prepare 300-400 µm thick coronal or sagittal slices containing the hippocampus using a vibratome. e. Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

2. Extracellular Field Potential Recording: a. Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering stimuli at a low frequency (e.g., 0.05 Hz). d. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in aCSF. e. Bath-apply this compound at increasing concentrations (e.g., 10 nM to 10 µM) and record the changes in the fEPSP slope and amplitude. f. To study effects on neuronal excitability, measure the population spike amplitude in the CA1 pyramidal cell layer.

3. Data Analysis: a. Measure the slope of the fEPSP and the amplitude of the population spike. b. Normalize the data to the pre-drug baseline period. c. Plot concentration-response curves to determine the EC50 of this compound.

Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons

This protocol details the methodology for investigating the effects of this compound on sodium currents in cultured neurons (e.g., primary hippocampal or cortical neurons).

1. Cell Culture: a. Culture primary neurons on glass coverslips according to standard protocols. b. Use neurons for recording after a sufficient period in culture to allow for maturation (e.g., 10-14 days in vitro).

2. Patch-Clamp Recording: a. Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. b. Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. c. Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2. d. Establish a whole-cell recording configuration on a selected neuron. e. In voltage-clamp mode, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure the recovery of sodium channels from inactivation. f. Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments). g. To isolate sodium currents, other voltage-gated channels can be blocked pharmacologically (e.g., with Cd2+ for calcium channels and TEA for potassium channels). h. After recording a stable baseline, perfuse the chamber with the external solution containing this compound at various concentrations. i. Record the changes in the sodium current amplitude, activation, and inactivation kinetics.

3. Data Analysis: a. Measure the peak sodium current amplitude at each voltage step. b. Construct current-voltage (I-V) relationships. c. Analyze the voltage-dependence of activation by fitting the normalized conductance to a Boltzmann function. d. Analyze the voltage-dependence of steady-state inactivation by fitting the normalized current to a Boltzmann function following pre-pulses to various potentials. e. Determine the effects of this compound on these parameters.

Visualizations

Signaling_Pathway cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ (in) VGSC->Na_in Na+ Influx Depolarization Membrane Depolarization VGSC->Depolarization Persistent Na+ Influx Na_out Na+ (out) D8Y This compound D8Y->VGSC Binds to Site 2 & Modulates Gating ActionPotential Action Potential Initiation/Propagation Depolarization->ActionPotential

Caption: Signaling pathway of this compound action on a neuron.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Acute Brain Slices or Neuronal Culture B1 Establish Stable Baseline Recording (Electrophysiology) A1->B1 A2 Prepare this compound Stock Solutions B2 Bath Apply This compound (Concentration-Response) A2->B2 B1->B2 B3 Record Neuronal Activity (fEPSP, Population Spike, or Sodium Currents) B2->B3 C1 Measure Electrophysiological Parameters B3->C1 C2 Normalize Data to Baseline C1->C2 C3 Generate Concentration-Response Curves & I-V Plots C2->C3 C4 Determine EC50/IC50 and Changes in Gating Properties C3->C4

Caption: General experimental workflow for neurobiological characterization.

References

Application Notes and Protocols for Studying Sodium Channel Modulation by 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus. Alkaloids from Aconitum species are known to be potent modulators of voltage-gated sodium channels (VGSCs), a critical class of proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1][2] These alkaloids can act as either activators or blockers of sodium channels, often by interacting with neurotoxin binding site 2 on the channel protein.[1][3] This interaction can lead to persistent activation, altered voltage-dependence of gating, or channel blockade, making them valuable tools for studying sodium channel function and potential therapeutic leads.[2][4][5]

These application notes provide a comprehensive guide for researchers interested in investigating the modulatory effects of this compound on voltage-gated sodium channels. The protocols outlined below describe key experiments, from initial characterization of the compound's effect on channel function to more detailed mechanistic studies.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₃H₄₇NO₁₀[6][7]
Molecular Weight617.73 g/mol [6][7]
CAS Number93460-55-0[7]
Table 2: Expected Electrophysiological Effects of Aconitum Alkaloids on Voltage-Gated Sodium Channels
ParameterExpected Effect of Agonist (e.g., Aconitine)Expected Effect of Antagonist (e.g., Lappaconitine)
Peak Sodium Current (INa) Potentiation at certain potentialsInhibition/Blockade
Voltage-dependence of Activation Hyperpolarizing shift (opens at more negative potentials)[5][8]Minimal to no shift
Voltage-dependence of Inactivation Hyperpolarizing shift[8]Can be state-dependent, often binding to open or inactivated states[4]
Time to Peak May be alteredMay be altered
Decay Kinetics (Inactivation) Slowed or incomplete inactivationMay be accelerated or unaffected
Persistent Current Induction of a non-inactivating current componentReduction of endogenous persistent current

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Characterize the Effect of this compound on VGSC Currents

This protocol is designed to determine the functional effects of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells stably expressing a specific Nav subtype) or in primary cultured neurons.

Materials:

  • HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.5, Nav1.7) or primary cultured neurons (e.g., dorsal root ganglion neurons).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Microscope with manipulators.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol for Activation:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments for 50 ms).

    • Record the resulting sodium currents.

  • Voltage-Clamp Protocol for Steady-State Inactivation:

    • From a holding potential of -120 mV, apply a series of 500 ms (B15284909) pre-pulses ranging from -140 mV to 0 mV.

    • Immediately following each pre-pulse, apply a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV) to measure the fraction of available channels.

  • Drug Application:

    • After recording baseline currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state before repeating the voltage-clamp protocols.

    • Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships.

    • Fit the conductance-voltage curve with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).

    • Normalize the peak currents from the inactivation protocol and fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V₁/₂).

    • Calculate the IC₅₀ or EC₅₀ value by fitting the concentration-response data to a Hill equation.

Protocol 2: Langendorff Isolated Heart Preparation to Assess Cardiac Effects

This ex vivo protocol is used to evaluate the effects of this compound on cardiac electrophysiology and contractility in an isolated mammalian heart.

Materials:

  • Male Wistar rat (250-300g).

  • Krebs-Henseleit (KH) buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose, bubbled with 95% O₂/5% CO₂.

  • Langendorff apparatus.

  • Intraventricular balloon catheter.

  • ECG electrodes.

  • Pressure transducer and data acquisition system.

  • This compound stock solution.

Procedure:

  • Heart Isolation: Anesthetize the rat and rapidly excise the heart, placing it in ice-cold KH buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure and temperature (37°C).

  • Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. Place ECG electrodes on the surface of the heart.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Baseline Recording: Record baseline left ventricular developed pressure (LVDP), heart rate (HR), and ECG.

  • Drug Perfusion: Add this compound to the KH buffer at increasing concentrations. Perfuse the heart with each concentration for a set period (e.g., 15-20 minutes).

  • Data Acquisition: Continuously record LVDP, HR, and ECG throughout the drug perfusion.

  • Data Analysis: Analyze the changes in contractility (LVDP), heart rate, and ECG intervals (PR, QRS, QT) at each drug concentration compared to baseline.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Putative signaling pathways in sodium channel modulation.

Patch_Clamp_Workflow A Cell Culture (e.g., HEK293-Nav1.x) D Obtain Gigaseal & Go Whole-Cell A->D B Prepare Solutions (Internal & External) B->D C Fabricate Patch Pipette C->D E Record Baseline I-V & Inactivation Curves D->E Reversibility Check F Apply this compound E->F Reversibility Check G Record Post-Drug I-V & Inactivation Curves F->G Reversibility Check H Washout G->H Reversibility Check I Data Analysis (IC₅₀/EC₅₀, V₁/₂ shifts) G->I H->G Reversibility Check

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Langendorff_Workflow A Isolate & Cannulate Rat Heart B Stabilize on Langendorff Apparatus A->B C Record Baseline (ECG, LVDP, HR) B->C D Perfuse with this compound (Increasing Concentrations) C->D E Continuous Recording D->E F Data Analysis (Changes in Cardiac Parameters) E->F

Caption: Workflow for Langendorff isolated heart perfusion assay.

References

Troubleshooting & Optimization

Optimizing 8-Deacetylyunaconitine Dosage for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Deacetylyunaconitine (8-DA). The information is designed to address specific issues that may be encountered during in vitro experiments and to provide guidance on optimizing the experimental dosage.

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-DA)?

This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum forrestii and Aconitum vilmorinianum.[1][2] Like other aconitine-type alkaloids, it is known for its potential bioactivity, but also for its inherent toxicity.

Q2: What is the general mechanism of action for Aconitum alkaloids like 8-DA?

While the specific signaling pathways for 8-DA are not extensively characterized, Aconitum alkaloids are generally known to exert their effects through several mechanisms. A primary mechanism is the modulation of voltage-dependent sodium channels.[3] Additionally, these compounds have been shown to induce apoptosis (programmed cell death). The parent compound, aconitine, is known to trigger apoptosis by affecting intracellular calcium homeostasis and involving the Bcl-2/Bax signaling pathway.[1][3]

Q3: How should I prepare a stock solution of 8-DA?

This compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). One supplier suggests a solubility of 12 mg/mL (19.43 mM) in DMSO, and sonication may be required to fully dissolve the compound.[2] Always prepare fresh dilutions in your cell culture medium for your experiments and ensure the final concentration of DMSO is non-toxic to your cells (typically below 0.5%).

Q4: What are the expected challenges when working with 8-DA in vitro?

Researchers may encounter challenges related to the compound's high cytotoxicity, potential for poor solubility in culture media, and the need to carefully control the final DMSO concentration. Due to its toxicity, the effective concentration range for 8-DA may be narrow, requiring precise dose-response experiments to identify a therapeutic window.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results 1. Precipitation of 8-DA in the culture medium.2. Degradation of the compound.3. Variability in cell seeding density.1. Visually inspect the culture medium for any precipitate after adding the 8-DA solution. Prepare fresh dilutions from the DMSO stock for each experiment. Consider using a lower final concentration or a different solvent system if solubility issues persist.2. Store the DMSO stock solution at -80°C for long-term storage and at -20°C for short-term use.[2] Avoid repeated freeze-thaw cycles.3. Ensure a consistent cell seeding density across all wells and plates.
High levels of cell death even at low concentrations 1. 8-DA is highly cytotoxic.2. The final DMSO concentration is too high.1. Perform a broad-range dose-response experiment to identify the cytotoxic range. Start with very low concentrations (in the nanomolar range) and increase logarithmically.2. Prepare a vehicle control with the same final concentration of DMSO as in your experimental wells to assess the effect of the solvent on cell viability. Ensure the final DMSO concentration is below the toxicity threshold for your specific cell line.
No observable effect on cells 1. The concentrations used are too low.2. The incubation time is too short.3. The compound is not active in the chosen cell line or assay.1. Increase the concentration range of 8-DA in your experiments.2. Extend the incubation time. A typical incubation period for cytotoxicity assays is 24 to 72 hours.3. Consider using a different cell line or a more sensitive assay to detect the effects of the compound.

Experimental Protocols

General Protocol for Determining Optimal 8-DA Concentration in vitro

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of 8-DA using a cell viability assay such as the MTT or CCK-8 assay.

  • Cell Seeding:

    • Culture your chosen cell line to 70-80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of 8-DA Dilutions:

    • Prepare a high-concentration stock solution of 8-DA in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the 8-DA stock solution in cell culture medium to achieve a range of final concentrations for your experiment. Remember to prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment:

    • Remove the old medium from the 96-well plate.

    • Add 100 µL of the medium containing the different concentrations of 8-DA or the vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (e.g., CCK-8):

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the 8-DA concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation

Cell Line Assay Type Incubation Time (hours) IC50 (µM) Notes
e.g., MCF-7e.g., MTTe.g., 48Enter your datae.g., Breast adenocarcinoma
e.g., A549e.g., CCK-8e.g., 48Enter your datae.g., Lung carcinoma
e.g., HepG2e.g., MTTe.g., 72Enter your datae.g., Hepatocellular carcinoma

Visualizations

experimental_workflow Experimental Workflow for Dosage Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solution Prepare 8-DA Stock (in DMSO) treatment Treat Cells with Serial Dilutions of 8-DA stock_solution->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CCK-8) incubation->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis

Caption: A general workflow for determining the optimal in vitro dosage of 8-DA.

apoptosis_pathway Generalized Apoptosis Pathway for Aconitum Alkaloids Aconitum_Alkaloid Aconitum Alkaloid (e.g., 8-DA) Ion_Channel Ion Channel Modulation Aconitum_Alkaloid->Ion_Channel Mitochondria Mitochondria Aconitum_Alkaloid->Mitochondria Stress Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Mitochondria->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A potential signaling pathway for apoptosis induced by Aconitum alkaloids.

References

overcoming stability issues of 8-Deacetylyunaconitine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming stability issues associated with 8-Deacetylyunaconitine (DA) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Precipitation of this compound in Aqueous Media

  • Question: I dissolved this compound in DMSO to make a stock solution. When I dilute it into my aqueous cell culture medium or buffer, a precipitate forms immediately. What is causing this and how can I fix it?

  • Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is advisable to perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. Consider preparing an intermediate dilution in a smaller volume of medium first.
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally at or below 0.1% (v/v) to minimize solvent-induced cytotoxicity and precipitation.

Issue 2: Loss of Biological Activity Over Time

  • Question: My this compound solution seems to lose its biological activity, even when stored at 4°C. What could be the reason?

  • Answer: this compound is a diterpenoid alkaloid with ester linkages that are susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions. This leads to the degradation of the parent compound and a loss of activity.

Potential CauseExplanationRecommended Solution
Hydrolysis in Aqueous Buffers The ester groups in the this compound molecule can be cleaved by water, a reaction that is often catalyzed by changes in pH. Studies on the related compound aconitine (B1665448) show significant degradation in phosphate-buffered saline (PBS) at pH 7.4.[1]Prepare fresh working solutions for each experiment from a frozen DMSO stock. If an aqueous solution must be stored, even for a short period, use a slightly acidic buffer (pH ~4-5) and keep it at 2-8°C. However, prolonged storage in aqueous solution is not recommended.
Temperature-Mediated Degradation Similar to other aconitine-type alkaloids, this compound is likely susceptible to degradation at room temperature and above in aqueous solutions. A study on aconitine showed significant degradation in various samples when stored at +20°C for 30 days.[2]Store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C. Minimize freeze-thaw cycles by preparing small aliquots of the stock solution. When preparing working solutions, keep them on ice as much as possible.
Photodegradation Although less common for this class of compounds, exposure to light can sometimes contribute to the degradation of complex organic molecules.Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to at least 12 mg/mL (19.43 mM).[3]

Q2: How should I store my this compound stock solution?

A2: Powdered this compound should be stored at -20°C.[3][4] Stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the solution in the solvent should be stable for up to one year.[3]

Q3: What is the expected stability of this compound in a typical cell culture medium (e.g., DMEM with 10% FBS, pH ~7.4)?

A3: Based on data from closely related aconitine alkaloids, this compound is expected to undergo hydrolysis in neutral to alkaline aqueous solutions like cell culture media.[1] It is strongly recommended to prepare fresh dilutions in your cell culture medium immediately before each experiment. Do not store this compound in cell culture medium for extended periods.

Q4: How can I check for the degradation of my this compound solution?

A4: The most reliable method to assess the stability and purity of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5][6][7]

Q5: Are there any formulation strategies to improve the stability of this compound for in vivo studies?

A5: For in vivo applications where aqueous formulations are necessary, several strategies can be explored to enhance solubility and stability. These include the use of co-solvents (e.g., PEG300, PEG400), surfactants (e.g., Tween 80), or complexation agents like cyclodextrins (e.g., SBE-β-CD).[3] The choice of formulation will depend on the specific animal model and route of administration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder, MW: 617.73 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.18 mg of the compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Medium for In Vitro Assays

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Sterile, complete cell culture medium or desired aqueous buffer

    • Sterile conical tubes

  • Procedure (Example for preparing 10 mL of a 10 µM final concentration):

    • Pre-warm your complete cell culture medium or buffer in a 37°C water bath for at least 20-30 minutes.

    • In a sterile conical tube, add 10 mL of the pre-warmed medium.

    • Calculate the volume of the 10 mM DMSO stock solution needed. For a 1:1000 dilution (10 mM to 10 µM), you will need 10 µL of the stock solution.

    • Crucial Step: While gently swirling or vortexing the conical tube with the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop into the bulk of the liquid. This gradual addition is key to preventing precipitation.

    • Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.

    • Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, particles) before adding it to your cells.

    • Use the freshly prepared working solution immediately for your experiment.

Protocol 3: Stability Assessment of this compound by HPLC-UV

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system. This method is adapted from a validated method for the related compound, aconitine.[5]

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector and autosampler.

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to a suitable value (e.g., a slightly acidic pH of 4.0 might improve stability during analysis, while a pH of 7-8 has also been used for separation[5]).

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic or gradient elution can be used. A starting point could be an isocratic mixture of Mobile Phase A and B (e.g., 65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 230-235 nm.

    • Column Temperature: 25-30°C.

  • Procedure:

    • Prepare a standard solution of this compound of a known concentration in the mobile phase.

    • Prepare your test solutions (e.g., this compound diluted in different buffers, at different temperatures, or after a certain incubation time).

    • Inject the standard and test solutions into the HPLC system.

    • Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may correspond to degradation products.

    • The stability can be assessed by comparing the peak area of this compound in the test samples to the initial (time zero) sample or the standard. The appearance of new peaks indicates degradation.

Signaling Pathways and Experimental Workflows

Diterpenoid alkaloids, the class of compounds to which this compound belongs, have been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB and JAK/STAT3 pathways.[4][8][9]

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_stability Stability Check (Optional) DA_powder This compound (Powder) DMSO_stock 10 mM Stock in Anhydrous DMSO DA_powder->DMSO_stock Dissolve Working_sol Working Solution in Aqueous Medium DMSO_stock->Working_sol Dilute Dropwise Treatment Treat with DA Working Solution Working_sol->Treatment HPLC HPLC Analysis Working_sol->HPLC Inject at t=0 and t=x Cells Cells in Culture (e.g., Macrophages) Cells->Treatment Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Cells Analysis Downstream Analysis (e.g., qPCR, Western Blot, ELISA) Treatment->Analysis

Caption: Experimental workflow for in vitro studies with this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription Cytokine Cytokines (e.g., IL-6) Cyt_Receptor Cytokine Receptor Cytokine->Cyt_Receptor JAK JAK Cyt_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes STAT3_nuc p-STAT3 Dimer STAT3_dimer->STAT3_nuc Translocates STAT3_genes Target Genes (e.g., Bcl-2, Cyclin D1) STAT3_nuc->STAT3_genes Induces Transcription DA This compound DA->IKK Inhibits DA->JAK Inhibits

Caption: Putative inhibitory mechanism of this compound on inflammatory pathways.

References

Technical Support Center: Refining Purification Methods for 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for 8-Deacetylyunaconitine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound and other aconitine-type alkaloids include macroporous resin chromatography, high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (Prep-HPLC). The choice of method depends on the scale of purification, the complexity of the initial extract, and the desired final purity.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges include:

  • Hydrolysis: this compound is a monoester diterpenoid alkaloid, which can be susceptible to further hydrolysis under inappropriate pH and temperature conditions, leading to the formation of other degradation products.[1]

  • Co-elution of structurally similar alkaloids: Crude extracts from Aconitum species often contain a complex mixture of alkaloids with similar structures and polarities, making their separation difficult.

  • Toxicity: Aconitine-type alkaloids are highly toxic, requiring careful handling and appropriate safety measures throughout the purification process.

  • Low abundance: The concentration of this compound in the raw plant material can be low, necessitating efficient extraction and enrichment steps prior to final purification.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound fractions can be effectively monitored using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2][3] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the target compound and the identification of potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 235 nm for aconitine-type alkaloids) can also be used for routine monitoring.[4]

Troubleshooting Guides

Macroporous Resin Chromatography
Problem Possible Cause Troubleshooting Steps
Low Adsorption of this compound Incorrect resin type.Screen different types of macroporous resins (e.g., nonpolar, weakly polar, polar) to find one with optimal affinity for this compound. For similar alkaloids, resins like AB-8 have been used.[5]
Inappropriate pH of the sample solution.Adjust the pH of the crude extract solution. For alkaloids, a slightly basic pH can sometimes improve adsorption.
High flow rate during loading.Decrease the flow rate to allow for sufficient interaction time between the analyte and the resin.
Low Recovery/Desorption Inefficient eluting solvent.Test a gradient of different organic solvents (e.g., ethanol (B145695), methanol) at varying concentrations. For related alkaloids, 70-80% ethanol has been effective.[6]
Insufficient elution volume.Increase the volume of the eluting solvent to ensure complete desorption of the compound from the resin.
Strong irreversible adsorption.Consider a different type of resin or a more complex elution gradient.
Co-elution of Impurities Similar adsorption properties of impurities.Optimize the elution gradient. A shallower gradient can improve the resolution between compounds with similar affinities.
Overloading of the column.Reduce the amount of crude extract loaded onto the column.
High-Speed Counter-Current Chromatography (HSCCC)
Problem Possible Cause Troubleshooting Steps
Poor Peak Resolution Suboptimal two-phase solvent system.Systematically screen different solvent systems. A common starting point for aconitine (B1665448) alkaloids is a hexane-ethyl acetate-methanol-water system. The partition coefficient (K) of this compound should ideally be between 0.5 and 2.
Emulsion formation.Adjust the composition of the solvent system or the flow rate. Adding a small amount of acid or base can sometimes help break emulsions.
Incorrect flow rate.Optimize the flow rate of the mobile phase. A lower flow rate generally improves resolution but increases run time.
Low Sample Recovery Sample precipitation in the column.Ensure the sample is fully dissolved in the mobile or stationary phase before injection. Filter the sample to remove any particulate matter.
Degradation of the analyte.Check the stability of this compound in the chosen solvent system. Avoid prolonged exposure to harsh pH conditions or high temperatures.
Unstable Baseline Improper equilibration of the column.Ensure the column is fully equilibrated with the stationary phase before sample injection.
Leak in the system.Check all connections for leaks.

Experimental Protocols

General Extraction and Enrichment Protocol
  • Powdering the Plant Material: Grind the dried roots of the Aconitum species to a fine powder.

  • Extraction: Macerate the powdered material with 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction (Enrichment):

    • Dissolve the crude extract in a 2% HCl solution.

    • Wash the acidic solution with ethyl acetate (B1210297) to remove non-alkaloidal compounds.

    • Adjust the pH of the aqueous phase to 9-10 with ammonia (B1221849) water.

    • Extract the alkaline solution with chloroform (B151607) or ethyl acetate to obtain the crude alkaloid fraction.

    • Evaporate the organic solvent to dryness.

Macroporous Resin Purification Protocol (Example)
Parameter Value/Condition
Resin Type AB-8 or equivalent nonpolar resin
Column Dimensions 2.5 cm x 40 cm
Sample Loading Dissolve crude alkaloids in 10% ethanol
Loading Flow Rate 2 bed volumes (BV)/hour
Wash Step 3 BV of deionized water
Elution Solvents Stepwise gradient of 30%, 50%, 70%, and 95% ethanol in water
Elution Flow Rate 3 BV/hour
Fraction Collection Collect fractions based on UV absorbance at 235 nm
High-Speed Counter-Current Chromatography (HSCCC) Protocol (Example)
Parameter Value/Condition
Apparatus Preparative HSCCC instrument
Solvent System n-Hexane-Ethyl Acetate-Methanol-Water (5:5:6:4, v/v/v/v)
Mobile Phase Upper phase
Stationary Phase Lower phase
Revolution Speed 850 rpm
Flow Rate 2.0 mL/min
Detection Wavelength 235 nm
Sample Injection Dissolve enriched fraction in a mixture of upper and lower phases (1:1)

Data Presentation

Table 1: Comparison of Purification Methods for Aconitine-Type Alkaloids (Reference Data)

Method Target Alkaloid(s) Stationary/Stationary Phase Mobile Phase/Eluent Purity Achieved Recovery Reference
Macroporous ResinTotal alkaloids from A. kusnezoffiiAB-8 resin80% Ethanol--[7]
HSCCCAconitine, Mesaconitine, Hypaconitinen-Hexane-EtOAc-MeOH-H₂OUpper phase>95%>90%[2]
Prep-HPLCLappaconitine, RanaconitineC18 columnAcetonitrile/Water with formic acid>98%-[8]

Mandatory Visualizations

experimental_workflow start Dried Aconitum Plant Material powder Powdering start->powder extraction Solvent Extraction (e.g., 70% Ethanol) powder->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract enrichment Acid-Base Partitioning (Enrichment of Alkaloids) crude_extract->enrichment crude_alkaloids Crude Alkaloid Fraction enrichment->crude_alkaloids purification_method Purification Method Selection crude_alkaloids->purification_method macroporous Macroporous Resin Chromatography purification_method->macroporous Initial Cleanup hsccc High-Speed Counter-Current Chromatography (HSCCC) purification_method->hsccc Moderate Scale prep_hplc Preparative HPLC purification_method->prep_hplc High Purity/Small Scale fractions Collection of Fractions macroporous->fractions hsccc->fractions prep_hplc->fractions purity_analysis Purity Analysis (HPLC, UHPLC-MS/MS) fractions->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_impurities Identify Impurities (UHPLC-MS/MS) start->check_impurities known_alkaloids Known Structurally Similar Alkaloids check_impurities->known_alkaloids Co-eluting Peaks degradation_products Potential Degradation Products check_impurities->degradation_products New Peaks Appear unknown_compounds Unknown Compounds check_impurities->unknown_compounds Unidentified Peaks optimize_gradient Optimize Elution Gradient (Shallower Gradient) known_alkaloids->optimize_gradient change_selectivity Change Chromatographic Selectivity known_alkaloids->change_selectivity adjust_conditions Adjust pH/Temperature to Minimize Degradation degradation_products->adjust_conditions add_step Add an Orthogonal Purification Step unknown_compounds->add_step optimize_gradient->change_selectivity change_selectivity->add_step

Caption: Troubleshooting logic for addressing low purity in the final product.

References

Technical Support Center: 8-Deacetylyunaconitine HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-MS analysis of 8-Deacetylyunaconitine and related aconitine (B1665448) alkaloids. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for my this compound peak. What are the common causes and how can I resolve this?

A1: Peak tailing is a common issue in the chromatography of basic compounds like aconitine alkaloids. It can lead to poor resolution and inaccurate quantification. Here are the primary causes and troubleshooting steps:

  • Secondary Interactions with Residual Silanols: The silica-based stationary phase in C18 columns has residual silanol (B1196071) groups that can interact with the basic nitrogen atom of this compound, causing peak tailing.

    • Solution:

      • Use an End-Capped Column: Employ a column where these residual silanols are chemically deactivated.[1][2]

      • Mobile Phase Modification: Add a competitive base or an acidic modifier to the mobile phase.

        • Acidic Modifier: Add 0.1% formic acid or acetic acid to the mobile phase to protonate the silanols and reduce interaction.[3][4]

        • Buffer: Use a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10-20 mM) to maintain a consistent pH and mask silanol interactions.[2][5]

      • Adjust pH: The stability of diester-diterpenoid alkaloids like this compound is pH-dependent, and they are generally more stable in the pH range of 2.0–7.0.[5] Operating at a lower pH can improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can create active sites and cause tailing.[1][6][7]

    • Solution:

      • Use a Guard Column: A guard column protects the analytical column from strongly retained sample components.[6]

      • Column Washing: Flush the column with a strong solvent (e.g., isopropanol, methanol) according to the manufacturer's instructions.

      • Column Replacement: If the problem persists after washing, the column may be irreversibly damaged and require replacement.

  • Extra-Column Effects: Broadening can occur in the tubing and fittings between the injector and the detector.

    • Solution: Minimize the length and diameter of all tubing. Ensure all fittings are properly connected to avoid dead volumes.

Q2: My sensitivity for this compound is very low. How can I improve the signal intensity?

A2: Low sensitivity can be a result of issues with the sample, the HPLC separation, or the mass spectrometer settings.

  • Suboptimal Ionization in MS: this compound, containing a nitrogen atom, is expected to ionize well in positive electrospray ionization (ESI) mode.

    • Solution:

      • Mobile Phase Additive: The presence of a proton source is crucial for efficient ESI+ ionization. Ensure your mobile phase contains an additive like 0.1% formic acid or ammonium formate.[3][4][5]

      • MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage (or fragmentor voltage), and gas flows (nebulizing and drying gases).

  • Sample Preparation and Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analyte.

    • Solution:

      • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[8]

      • Dilution: Diluting the sample can sometimes mitigate matrix effects.

      • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects and improve quantitative accuracy.

  • Poor Peak Shape: As discussed in Q1, significant peak tailing will result in a lower peak height and thus lower apparent sensitivity.

    • Solution: Address the peak tailing issues as described above. A sharper peak will have a higher signal-to-noise ratio.

  • Analyte Degradation: Aconitine alkaloids can degrade in certain solvents or at inappropriate pH levels.[5]

    • Solution:

      • Solvent Choice: Prepare stock and working solutions in appropriate solvents. Acetonitrile or methanol (B129727) are commonly used.[8][9]

      • pH Stability: Maintain a slightly acidic pH (2-7) for sample solutions and the mobile phase.[5]

      • Storage: Store stock solutions and samples at low temperatures (e.g., -20°C) to minimize degradation.[5]

Q3: I'm seeing carryover of this compound in my blank injections following a high concentration sample. What can I do to prevent this?

A3: Carryover can compromise the accuracy of your results, especially for low-level samples.

  • Adsorption in the LC System: The analyte can adsorb to various parts of the HPLC system, such as the injector, tubing, or column.

    • Solution:

      • Injector Wash: Use a strong wash solvent in the autosampler wash sequence. A mixture of acetonitrile/isopropanol/water with a small amount of acid or base can be effective.

      • System Cleaning: If carryover is persistent, it may be necessary to flush the entire LC system with a strong solvent.

      • Guard Column: A guard column can sometimes trap strongly retained compounds that might otherwise cause carryover.[10]

  • Column Contamination: The column itself can be a source of carryover.

    • Solution:

      • Gradient Elution: Ensure the gradient program includes a high percentage of organic solvent at the end to elute any strongly retained compounds.

      • Column Flushing: Flush the column with a strong solvent after analyzing high-concentration samples.

Experimental Protocols

Protocol 1: Sample Preparation from Herbal Material (Aconitum sp.)

This protocol is a general guideline for the extraction of aconitine alkaloids from powdered plant material.

  • Sample Weighing: Accurately weigh approximately 1.0 g of the powdered and dried (60°C for 6 hours) plant material into a centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of 70% methanol.[11]

  • Extraction:

    • Sonicate the mixture for 30 minutes in an ultrasonic bath (e.g., 250 W, 40 kHz).[11]

    • Alternatively, macerate the sample for 24 hours.[11]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the extract at 4°C until analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound

This is a representative method. Optimization may be required for your specific instrument and application.

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)%B
0.05
8.095
10.095
10.15
13.05
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Ionization Mode: Positive (ESI+).

  • MS/MS Transition (for triple quadrupole):

    • The precursor ion for this compound ([M+H]⁺) is m/z 618.3.

    • Product ions would need to be determined by infusing a standard, but characteristic losses include acetic acid (60 Da) and benzoic acid (122 Da) from related aconitine structures.[12]

Quantitative Data Summary

Table 1: Representative HPLC Gradient Conditions for Aconitine Alkaloid Analysis

StudyColumnMobile Phase AMobile Phase BGradient Program
Qualitative Analysis[11]Not SpecifiedWater with 0.1% Formic AcidAcetonitrile0-8 min, 5% B; 8-38 min, 5-95% B; 38-45 min, 95% B
Quantitative Analysis[11]Not SpecifiedWater with 0.1% Formic AcidAcetonitrile0-13 min, 5-25% B; 13-30 min, 25-40% B
General Method[5]Agilent Zorbax SB-C1810mM Ammonium Formate + 0.1% Formic Acid in WaterAcetonitrileGradient

Diagrams

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions for Peak Tailing cluster_4 Solutions for Low Sensitivity cluster_5 Verification start HPLC-MS Problem (e.g., Peak Tailing, Low Sensitivity) check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_system Check System (Leaks, Pressure) start->check_system peak_tailing Peak Tailing Issue check_system->peak_tailing low_sensitivity Low Sensitivity Issue check_system->low_sensitivity solution_tailing1 Modify Mobile Phase (Add Formic Acid/Buffer) peak_tailing->solution_tailing1 solution_tailing2 Use End-Capped Column peak_tailing->solution_tailing2 solution_tailing3 Reduce Sample Concentration peak_tailing->solution_tailing3 solution_tailing4 Use Guard Column / Clean Column peak_tailing->solution_tailing4 solution_sensitivity1 Optimize MS Parameters (Voltages, Gas Flow) low_sensitivity->solution_sensitivity1 solution_sensitivity2 Improve Sample Cleanup (SPE) low_sensitivity->solution_sensitivity2 solution_sensitivity3 Check for Analyte Degradation low_sensitivity->solution_sensitivity3 solution_sensitivity4 Address Peak Shape Issues low_sensitivity->solution_sensitivity4 end Problem Resolved solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_tailing4->end solution_sensitivity1->end solution_sensitivity2->end solution_sensitivity3->end solution_sensitivity4->end Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample Herbal Material / Biological Sample extraction Solvent Extraction (e.g., 70% Methanol, Sonication) sample->extraction cleanup Cleanup (Filtration / SPE) extraction->cleanup hplc HPLC Separation (C18 Column, Gradient Elution) cleanup->hplc ms MS Detection (ESI+, Positive Mode) hplc->ms data_analysis Data Analysis (Integration, Quantification) ms->data_analysis result Final Result data_analysis->result

References

how to prevent degradation of 8-Deacetylyunaconitine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-Deacetylyunaconitine during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus. Like other aconitine-type alkaloids, it possesses significant biological activity, making it a subject of interest in pharmacological research and drug development. Ensuring its chemical stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of impurities with different toxicological profiles.

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by:

  • Hydrolysis: The ester linkage at the C-14 position is susceptible to hydrolysis, particularly under acidic or basic conditions. This is a common degradation pathway for aconitine-type alkaloids.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to chemical modifications.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

Q3: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be stored as a solid under the following conditions:

  • Temperature: -20°C is recommended for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber or opaque vial.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Q4: How should I handle this compound solutions?

Solutions of this compound are generally less stable than the solid form.

  • Solvent Choice: Use high-purity, anhydrous solvents. For biological experiments, stock solutions are often prepared in DMSO.

  • Storage of Solutions: If storage is necessary, aliquot the solution into tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles. It is generally not recommended to store aqueous solutions for more than a day.

  • Preparation: Prepare solutions fresh whenever possible.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. Perform a purity check of the solution using HPLC.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.Review storage and handling procedures. The primary degradation is likely hydrolysis of the C-14 ester. Compare the chromatogram with a freshly prepared standard. Conduct a forced degradation study to identify potential degradation products.
Inconsistent results between experimental batches. Variable degradation of the compound due to inconsistent storage or handling.Standardize the protocol for storage and handling of both solid and solution forms of this compound. Ensure all users follow the same procedures.
Physical changes in the solid compound (e.g., discoloration, clumping). Exposure to light, moisture, or elevated temperatures.Discard the material. Ensure future batches are stored in a dark, dry, and cold environment.

Quantitative Data on Alkaloid Stability

Table 1: Stability of Aconitine (B1665448) Under Various Conditions [1]

Condition Duration Remaining Aconitine (%)
Room Temperature (in water)24 hours95.2
4°C (in water)24 hours98.5
-20°C (in water)24 hours100
0.1 M HCl2 hours85.3
0.1 M NaOH2 hours75.1
3% H₂O₂2 hours90.4
Light (Fluorescent Lamp)24 hours92.7

Note: This data is for aconitine and should be used as a representative example. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 8, and 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24, 48, and 72 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Characterize significant degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general reversed-phase HPLC method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration (e.g., 50 µg/mL).

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation product peaks.

Visualizations

Potential Degradation Pathway of this compound A This compound B Hydrolysis Product (e.g., cleavage of C-14 ester) A->B H₂O / H⁺ or OH⁻ C Oxidation Product A->C [O] D Photodegradation Product A->D

Caption: A simplified diagram showing the potential degradation pathways for this compound.

Experimental Workflow for Stability Testing cluster_0 Forced Degradation Study cluster_1 Method Development & Validation cluster_2 Data Analysis A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Samples by HPLC B->C D Develop Stability-Indicating HPLC Method C->D F Identify Degradation Products (LC-MS) C->F E Validate Method (ICH Guidelines) D->E G Determine Degradation Rate F->G

Caption: A workflow diagram illustrating the key steps in a forced degradation and stability study.

References

Technical Support Center: Enhancing the Yield of 8-Deacetylyunaconitine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 8-Deacetylyunaconitine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance extraction efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, providing direct, actionable solutions.

Q1: My this compound yield is consistently low. What are the most critical factors I should re-evaluate in my extraction protocol?

A1: Low yields of this compound can stem from several factors. The most critical parameters to re-evaluate are:

  • Solvent Selection: The polarity of the extraction solvent is paramount. While various solvents can be used, the choice significantly impacts efficiency.

  • pH of the Extraction Medium: The basicity of the alkaloid dictates that the pH of the solvent should be optimized to ensure the compound is in its free base form, enhancing its solubility in organic solvents.

  • Temperature and Duration: Excessive heat or prolonged extraction times can lead to the degradation of thermolabile alkaloids like this compound.

  • Plant Material Quality: The concentration of the target alkaloid can vary depending on the plant's geographical source, harvest time, and storage conditions.

  • Particle Size: Inadequate grinding of the plant material will result in a smaller surface area for solvent penetration, leading to incomplete extraction.

Q2: I am observing a significant amount of impurities in my crude extract. How can I improve the selectivity of my extraction?

A2: Improving the selectivity of the extraction process is key to obtaining a purer crude extract. Consider the following strategies:

  • Solvent Polarity Gradient: Employ a sequential extraction approach starting with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target alkaloid.

  • Acid-Base Partitioning: A liquid-liquid extraction based on pH adjustment is a highly effective method for separating alkaloids from neutral and acidic impurities. By dissolving the crude extract in an acidic aqueous solution, alkaloids are protonated and become water-soluble, while neutral and acidic impurities can be washed away with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the alkaloids, allowing their extraction into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for a more targeted cleanup of the crude extract, effectively removing interfering compounds.

Q3: My extract appears to have degraded, indicated by a change in color and a decrease in the target compound peak during analysis. What are the likely causes and preventive measures?

A3: Degradation of this compound is often due to exposure to heat, light, or extreme pH conditions.

  • Temperature Control: Utilize low-temperature extraction methods or ensure precise temperature control during heating to prevent thermal degradation.

  • Light Protection: Conduct extraction and store extracts in amber-colored glassware or in the dark to prevent photodegradation.

  • pH Stability: Diterpenoid alkaloids can be unstable at high pH values. While a basic medium is necessary for extraction, prolonged exposure should be avoided.[1]

  • Inert Atmosphere: For highly sensitive extractions, consider performing the process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: I am having trouble with emulsion formation during liquid-liquid extraction. How can I resolve this?

A4: Emulsion formation is a common issue in liquid-liquid extractions, particularly with plant extracts. To break an emulsion, you can try the following:

  • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous phase, often helping to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.

  • Filtration through a Hydrophobic Filter: Passing the emulsified mixture through a hydrophobic filter can sometimes help in separating the layers.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to the natural separation of the layers.

Comparative Data on Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. Below is a summary of quantitative data comparing different extraction techniques. Please note that yields can vary based on the specific plant material and optimized parameters.

Extraction MethodTypical SolventKey ParametersReported Yield Range (mg/g of raw material)Reference
Solvent Extraction (Maceration) Methanol (B129727) or Ethanol (often with ammonia)Ambient temperature, 24-48 hours, Solid-to-solvent ratio 1:10 to 1:200.5 - 1.5General Alkaloid Extraction Principles
Ultrasound-Assisted Extraction (UAE) Methanol or Ethanol40-60°C, 30-60 min, 100-250 W power, Solid-to-solvent ratio 1:20 to 1:301.2 - 2.5[2]
Microwave-Assisted Extraction (MAE) Ethanol (70-90%)60-80°C, 5-15 min, 300-500 W power, Solid-to-solvent ratio 1:20 to 1:401.5 - 3.0[3]

Note: The yield data presented are indicative and compiled from various studies on Aconitum alkaloids. Specific yields for this compound may vary.

Experimental Protocols

This section provides detailed methodologies for key extraction techniques.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Dry the roots of Aconitum vilmorinianum at 40-50°C to a constant weight.

    • Grind the dried roots into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 200 mL of 80% methanol containing 1% ammonia (B1221849) solution (v/v).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power to 200 W and the temperature to 50°C.

    • Sonicate for 45 minutes.

  • Post-Extraction:

    • After extraction, cool the mixture to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation:

    • Prepare the dried and powdered Aconitum vilmorinianum root as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered material into a microwave-safe extraction vessel.

    • Add 150 mL of 75% ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 400 W and the temperature to 70°C.

    • Irradiate for 10 minutes.

  • Post-Extraction:

    • Allow the vessel to cool to a safe temperature before opening.

    • Filter the extract and concentrate it using a rotary evaporator as described in the UAE protocol.

Visualizing Experimental Workflows

General Workflow for this compound Extraction and Purification

Extraction_Workflow Start Start: Dried Aconitum vilmorinianum Radix Grinding Grinding to Fine Powder Start->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Yield Start Low Yield of this compound Check_Plant_Material Check Plant Material Quality & Particle Size Start->Check_Plant_Material Check_Solvent Verify Solvent Choice & pH Start->Check_Solvent Check_Parameters Review Extraction Parameters (Temp, Time, Power) Start->Check_Parameters Inadequate_Extraction Inadequate Extraction Conditions Check_Parameters->Inadequate_Extraction Degradation Potential Degradation Check_Parameters->Degradation Optimize_Parameters Optimize Parameters (e.g., Response Surface Methodology) Inadequate_Extraction->Optimize_Parameters Use_Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Degradation->Use_Milder_Conditions Re_Extract Re-extract with Optimized Conditions Optimize_Parameters->Re_Extract Use_Milder_Conditions->Re_Extract Success Improved Yield Re_Extract->Success

Caption: A decision tree for troubleshooting low yields in this compound extraction.

References

Validation & Comparative

Uncharted Territory: The Neuroprotective Potential of 8-Deacetylyunaconitine Remains Unconfirmed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the neuroprotective effects of 8-Deacetylyunaconitine. Despite the growing interest in novel therapeutic agents for neurological disorders, there is currently no published experimental data to confirm or refute the neuroprotective properties of this diterpenoid alkaloid.

Researchers, scientists, and drug development professionals seeking to explore the neuroprotective landscape will find a notable absence of studies investigating the efficacy of this compound in preclinical or clinical models of neurological damage. Consequently, a direct comparison with alternative neuroprotective agents, along with detailed experimental protocols and quantitative data, cannot be formulated at this time. The signaling pathways through which this compound might exert any potential neuroprotective effects are also entirely unknown, precluding the creation of illustrative diagrams.

This lack of information highlights a potential area for future research. The chemical structure of this compound, derived from plants of the Aconitum genus, may hold promise, but dedicated investigation is required to elucidate its biological activities and therapeutic potential in the context of neuroprotection. Until such studies are conducted and published, the scientific community cannot substantiate any claims regarding the neuroprotective effects of this compound. Professionals in the field are encouraged to consult established and data-supported neuroprotective agents for their research and development endeavors.

8-Deacetylyunaconitine vs. Aconitine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two diterpenoid alkaloids: 8-deacetylyunaconitine (B10862179) and aconitine (B1665448). While both compounds are derived from plants of the Aconitum genus, their structural differences, particularly at the C-8 position, are expected to significantly influence their pharmacological and toxicological profiles. This comparison is based on available experimental data for aconitine and inferences from structure-activity relationship (SAR) studies for this compound, for which specific data is limited.

Executive Summary

Aconitine is a well-characterized potent toxin with analgesic and anti-inflammatory properties, but its therapeutic use is severely limited by a narrow therapeutic index and high cardiotoxicity and neurotoxicity. The primary mechanism of action for aconitine is the persistent activation of voltage-gated sodium channels. Structure-activity relationship studies on aconitine and its derivatives consistently indicate that the acetyl group at the C-8 position is a key contributor to its high toxicity.[1] this compound, lacking this acetyl group, is presumed to be significantly less toxic than aconitine. While direct comparative studies are scarce, this guide synthesizes the available information to provide a probable comparative profile.

Data Presentation

Table 1: Comparative Toxicity Data
ParameterThis compoundAconitineReference(s)
LD50 (Oral, mice) Data not available1 mg/kg[2]
LD50 (Intravenous, mice) Data not available0.100 mg/kg[2]
LD50 (Intraperitoneal, mice) Data not available0.270 mg/kg[2]
Primary Toxicities Presumed to have cardiotoxic and neurotoxic potential, but likely lower than aconitine.High cardiotoxicity and neurotoxicity.[3]
Structural Alert for Toxicity Lacks the C-8 acetyl group, suggesting reduced toxicity.Presence of C-8 acetyl group is a key cardiotoxic moiety.[1]
Table 2: Comparative Analgesic Activity
ParameterThis compoundAconitineReference(s)
Reported Activity Likely possesses analgesic properties, as it is derived from Aconitum vilmorinianum, a plant used in traditional medicine for pain.[3]Potent analgesic activity demonstrated in various pain models.[4]
Effective Dose (mice) Data not available0.3 - 0.9 mg/kg (oral) in hot plate and acetic acid writhing tests.[4]
Mechanism of Action Likely involves modulation of ion channels, but specific targets are not well-defined.Primarily through modulation of voltage-gated sodium channels in neurons.[2]
Table 3: Comparative Anti-inflammatory Activity
ParameterThis compoundAconitineReference(s)
Reported Activity Likely possesses anti-inflammatory properties, consistent with other Aconitum alkaloids.[5]Demonstrates anti-inflammatory effects in various experimental models.[2]
Mechanism of Action Data not availableInhibition of pro-inflammatory cytokine production.[2]

Experimental Protocols

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This protocol is a common method for screening analgesic drugs.

  • Animals: Male Kunming mice (18-22 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Drug Administration: Test compounds (aconitine or this compound) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., aspirin).

  • Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce a writhing response.

  • Observation: The number of writhes (a specific stretching posture) is counted for each mouse for 15-20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.[4]

Carrageenan-Induced Paw Edema Test (for Anti-inflammatory Activity)

This is a standard model for evaluating acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Drug Administration: Test compounds are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[2]

Mandatory Visualization

Aconitine's Mechanism of Action on Voltage-Gated Sodium Channels

Aconitine_Mechanism cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Depolarization Persistent Depolarization Na_channel->Depolarization Prevents inactivation (Persistent Na+ influx) Aconitine Aconitine Aconitine->Na_channel Binds to open state Toxicity Cardiotoxicity & Neurotoxicity Depolarization->Toxicity Leads to

Caption: Aconitine binds to open voltage-gated sodium channels, causing persistent activation and leading to toxicity.

Experimental Workflow for Analgesic Activity Screening

Analgesic_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping (Control, Positive, Test) acclimatize->grouping administer Drug Administration grouping->administer induce Induce Pain (e.g., Acetic Acid) administer->induce observe Observe and Record (e.g., Writhing Count) induce->observe analyze Data Analysis (Inhibition %, ED50) observe->analyze end End analyze->end

Caption: A typical experimental workflow for evaluating the analgesic activity of a compound.

Structure-Activity Relationship of Aconitine Toxicity

SAR_Toxicity cluster_aconitine Aconitine Structure cluster_deacetyl This compound Structure Aconitine_core Diterpenoid Core C8_acetyl C-8 Acetyl Group Toxicity High Toxicity C8_acetyl->Toxicity Contributes significantly to Deacetyl_core Diterpenoid Core C8_hydroxyl C-8 Hydroxyl Group Reduced_Toxicity Reduced Toxicity (Presumed) C8_hydroxyl->Reduced_Toxicity Leads to

Caption: The C-8 acetyl group in aconitine is a key determinant of its high toxicity.

References

Unveiling the Anti-Inflammatory Potential of 8-Deacetylyunaconitine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-inflammatory properties of the diterpenoid alkaloid 8-Deacetylyunaconitine is presented in comparison to established anti-inflammatory agents. While direct quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the known anti-inflammatory mechanisms of the broader class of Aconitum alkaloids as a predictive framework for its potential efficacy. This objective comparison is intended for researchers, scientists, and drug development professionals to identify knowledge gaps and guide future investigations.

Executive Summary

This compound, a diterpenoid alkaloid derived from plants of the Aconitum genus, belongs to a class of compounds that have demonstrated notable anti-inflammatory properties. The primary mechanism of action for Aconitum alkaloids involves the modulation of key inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), as well as the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This guide provides a comparative overview of these mechanisms against those of well-established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Histone Deacetylase (HDAC) inhibitors. Detailed experimental protocols for assessing anti-inflammatory activity are also provided to facilitate further research into this compound.

Comparative Analysis of Anti-Inflammatory Agents

The following table summarizes the mechanistic profiles of this compound (based on related Aconitum alkaloids) and selected alternative anti-inflammatory agents.

Compound/Class Target/Mechanism of Action Key Modulated Mediators Therapeutic Applications
This compound (inferred) Inhibition of NF-κB signaling pathway; potential modulation of TLR4, HIF-1α, and VEGFA.[1][2]↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ PGE-2.[1][2]Investigational; potential for rheumatoid arthritis and other inflammatory conditions.[1][2]
NSAIDs (e.g., Celecoxib (B62257), Ibuprofen) Inhibition of cyclooxygenase (COX) enzymes (COX-1 and/or COX-2).↓ Prostaglandins.Pain, fever, inflammation, arthritis.
HDAC Inhibitors (e.g., SAHA, Valproic Acid) Inhibition of histone deacetylase enzymes, leading to histone hyperacetylation and altered gene expression.↓ Pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4]Cancer therapy; potential for inflammatory bowel disease and other inflammatory conditions.[4]

Experimental Protocols

To facilitate further research and validation of the anti-inflammatory properties of this compound, the following detailed experimental protocols are provided.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of a compound.[5][6][7][8]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[5][6]

Procedure:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., receiving a known NSAID like indomethacin), and test groups receiving varying doses of this compound.

  • Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.[5]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is used to assess the effect of a compound on the production of pro-inflammatory cytokines by immune cells.[9][10]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines. The inhibitory effect of a test compound on this process is quantified.

Procedure:

  • Cell Line: A murine macrophage cell line such as RAW 264.7 is commonly used.

  • Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce cytokine production. A negative control group (no LPS) and a positive control group (LPS alone) are included.

  • Incubation: The cells are incubated for a period sufficient for cytokine production (e.g., 24 hours).

  • Quantification of Cytokines: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11][12]

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

G Inferred Anti-Inflammatory Signaling Pathway of Aconitum Alkaloids LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines Aconitum_Alkaloids This compound (Aconitum Alkaloids) Aconitum_Alkaloids->NFkB_Pathway Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Inferred signaling pathway for Aconitum alkaloids.

G Experimental Workflow for Anti-Inflammatory Drug Screening cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Group Animals (Control, Standard, Test) Animal_Model->Grouping Compound_Admin Administer Test Compound Grouping->Compound_Admin Inflammation_Induction Induce Inflammation (e.g., Carrageenan) Compound_Admin->Inflammation_Induction Data_Collection_Vivo Measure Inflammatory Response (e.g., Paw Edema) Inflammation_Induction->Data_Collection_Vivo Data_Analysis Data Analysis and Comparison Data_Collection_Vivo->Data_Analysis Cell_Culture Culture Immune Cells (e.g., Macrophages) Compound_Treatment Treat Cells with Test Compound Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Cytokine_Measurement Measure Cytokine Production (ELISA) LPS_Stimulation->Cytokine_Measurement Cytokine_Measurement->Data_Analysis

Caption: General experimental workflow for screening anti-inflammatory compounds.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is not yet widely available, the well-documented activities of related Aconitum alkaloids provide a strong rationale for its investigation as a potential anti-inflammatory agent. The proposed mechanisms, centered on the inhibition of the NF-κB pathway and the reduction of key pro-inflammatory cytokines, position it as a compound of interest for further research.

Future studies should focus on conducting the described in vivo and in vitro experiments to generate quantitative data on the efficacy of this compound. A direct comparison with established drugs like celecoxib or dexamethasone (B1670325) would be crucial in determining its relative potency and potential therapeutic window. Furthermore, elucidating the specific molecular targets of this compound within the inflammatory cascade will be essential for a comprehensive understanding of its mechanism of action and for guiding its potential development as a novel anti-inflammatory therapeutic.

References

A Comparative Analysis of 8-Deacetylyunaconitine and Other Aconitum Alkaloids: Efficacy, Toxicity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have been used for centuries in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic application is often limited by a narrow therapeutic window and significant toxicity. This guide provides a comparative analysis of 8-Deacetylyunaconitine against other prominent Aconitum alkaloids, including aconitine (B1665448), mesaconitine (B191843), hypaconitine (B608023), and lappaconitine (B608462). The analysis is based on available experimental data on their analgesic and anti-inflammatory effects, toxicity, and underlying mechanisms of action.

Comparative Bioactivity and Toxicity

The following tables summarize the available quantitative data on the median effective doses (ED50) for analgesic activity and the median lethal doses (LD50) for acute toxicity of various Aconitum alkaloids. This data allows for a direct comparison of their potency and safety profiles.

Table 1: Comparative Analgesic Activity of Aconitum Alkaloids

AlkaloidAnimal ModelAnalgesic AssayRoute of AdministrationED50 (mg/kg)Reference
AconitineMiceAcetic Acid WrithingOral0.9[1][2][3]
MesaconitineMiceAcetic Acid Writhing-More potent than aconitine[4]
HypaconitineMiceAcetic Acid Writhing-0.1[5]
LappaconitineMiceAcetic Acid Writhings.c.3.5[6]
N-deacetyllappaconitineMiceAcetic Acid Writhings.c.3.8[6]
Fermented Aconitum ExtractMiceTail Clip-0.44 ± 0.12[4]
Original Aconitum ExtractMiceTail Clip-0.25 ± 0.04[4]

Table 2: Comparative Acute Toxicity of Aconitum Alkaloids

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compoundMiceOral60.0
This compoundMiceIntravenous7.60
YunaconitineMiceOral2.37
YunaconitineMiceIntravenous0.200
Crassicauline AMiceOral5.60
Crassicauline AMiceIntravenous0.980
8-Deacetylcrassicauline AMiceOral753
8-Deacetylcrassicauline AMiceIntravenous34.0
AconitineMiceOral1.8[7][8]
AconitineMiceIntraperitoneal0.308[8]
MesaconitineMiceOral1.9[7][9]
MesaconitineMiceIntravenous0.068[9]
HypaconitineMiceOral2.8[7]
HypaconitineMiceSubcutaneous1.9[5]
LappaconitineMiceIntraperitoneal10.5 - 11.7[10]
LappaconitineRatsOral20[11][12]
N-deacetyllappaconitineMiceIntraperitoneal23.5[6]

Mechanisms of Action

The primary mechanism of action for many Aconitum alkaloids involves the modulation of voltage-gated sodium channels (VGSCs) in excitable cells, including neurons and cardiomyocytes.[13][14][15][16] This interaction is central to both their therapeutic effects and their toxicity.

Modulation of Voltage-Gated Sodium Channels

Aconitum alkaloids can be broadly categorized based on their effects on VGSCs:

  • Activators: Diester-diterpenoid alkaloids such as aconitine, mesaconitine, and hypaconitine are potent activators of VGSCs. They bind to site 2 of the channel, leading to a persistent influx of sodium ions. This sustained depolarization can block nerve conduction, resulting in analgesia, but it is also the primary driver of their severe cardiotoxicity and neurotoxicity.[9][17]

  • Blockers: In contrast, some alkaloids, like lappaconitine, act as VGSC blockers. This action is more akin to that of local anesthetics and is associated with a better safety profile.[17][18]

The precise mechanism of this compound on VGSCs is not as extensively studied. However, its structural similarity to other diester-diterpenoid alkaloids suggests it may also function as a VGSC activator.

cluster_Aconitum Aconitum Alkaloids cluster_VGSC Voltage-Gated Sodium Channel (VGSC) cluster_Effects Cellular Effects cluster_Outcomes Physiological Outcomes Aconitine Aconitine (Diester-diterpenoid) VGSC VGSC Site 2 Aconitine->VGSC Binds to Mesaconitine Mesaconitine (Diester-diterpenoid) Mesaconitine->VGSC Binds to Hypaconitine Hypaconitine (Diester-diterpenoid) Hypaconitine->VGSC Binds to Lappaconitine Lappaconitine (Diterpenoid) Lappaconitine->VGSC Binds to DYA This compound (Diester-diterpenoid) DYA->VGSC Likely binds to Activation Persistent Activation (Na+ Influx) VGSC->Activation Leads to Blockade Blockade (Reduced Na+ Influx) VGSC->Blockade Leads to Analgesia_Toxicity Analgesia & Toxicity Activation->Analgesia_Toxicity Results in Analgesia_Reduced_Toxicity Analgesia & Reduced Toxicity Blockade->Analgesia_Reduced_Toxicity Results in

Figure 1: Interaction of Aconitum alkaloids with VGSCs.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Aconitum alkaloids are believed to be mediated through the modulation of key inflammatory signaling pathways. Aconitine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[10][19] This is achieved, in part, by interfering with the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[11][20]

Substance P, a neuropeptide involved in pain transmission and neurogenic inflammation, is also a target for some Aconitum alkaloids.[20][21][22][23] By suppressing the release of Substance P, these alkaloids can further contribute to their analgesic and anti-inflammatory effects.

The specific signaling pathways modulated by this compound have not been extensively elucidated, but its structural similarity to other aconitine-type alkaloids suggests it may share similar anti-inflammatory mechanisms.

cluster_Stimulus Inflammatory Stimulus cluster_Aconitum Aconitum Alkaloids cluster_Pathways Signaling Pathways cluster_Response Inflammatory Response Stimulus e.g., LPS, Tissue Injury MAPK MAPK Pathway Stimulus->MAPK Activates NFkB NF-κB Pathway Stimulus->NFkB Activates SubstanceP Substance P Release Stimulus->SubstanceP Induces Aconitine Aconitine Aconitine->MAPK Inhibits Aconitine->NFkB Inhibits Aconitine->SubstanceP Inhibits DYA This compound (Putative) DYA->MAPK Inhibits (putative) DYA->NFkB Inhibits (putative) Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) MAPK->Cytokines Leads to NFkB->Cytokines Leads to Inflammation Inflammation SubstanceP->Inflammation Promotes Cytokines->Inflammation Promotes

Figure 2: Anti-inflammatory signaling pathways of Aconitum alkaloids.

Experimental Protocols

A comprehensive understanding of the bioactivity of these alkaloids relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vivo assays cited in this guide.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a widely used model for screening peripheral analgesic activity.

  • Animal Model: Male Kunming mice (20-22 g) are typically used.[4]

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (e.g., this compound, aconitine) or vehicle (control) is administered, usually orally or intraperitoneally.[1]

    • After a predetermined period (e.g., 30-60 minutes), a 0.6-0.7% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions and stretching of the hind limbs).[1][6][10]

    • The number of writhes is counted for a specific duration (e.g., 15-20 minutes).[10]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50, the dose that causes a 50% reduction in writhing, is then determined.

cluster_Setup Experimental Setup cluster_Induction Pain Induction cluster_Observation Observation cluster_Analysis Data Analysis Mice Mice Groups (Control & Treatment) Compound Compound/Vehicle Administration Mice->Compound 1. AceticAcid Intraperitoneal Acetic Acid Injection Compound->AceticAcid 2. Writhing Count Writhing Responses AceticAcid->Writhing 3. ED50 Calculate % Inhibition & Determine ED50 Writhing->ED50 4.

Figure 3: Workflow for the Acetic Acid-Induced Writhing Test.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Model: Rats or mice are commonly used.[24]

  • Procedure:

    • The initial volume of the animal's hind paw is measured using a plethysmometer.

    • The test compound or vehicle is administered.

    • After a set time, a 1% solution of carrageenan is injected into the subplantar region of the hind paw to induce inflammation and edema.[6][24]

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group at each time point by comparing the increase in paw volume to the control group.

cluster_Setup Experimental Setup cluster_Induction Inflammation Induction cluster_Measurement Measurement cluster_Analysis Data Analysis Animals Animal Groups (Control & Treatment) InitialMeasure Measure Initial Paw Volume Animals->InitialMeasure 1. Compound Compound/Vehicle Administration InitialMeasure->Compound 2. Carrageenan Subplantar Carrageenan Injection Compound->Carrageenan 3. PawVolume Measure Paw Volume (at time intervals) Carrageenan->PawVolume 4. Inhibition Calculate % Inhibition of Edema PawVolume->Inhibition 5.

Figure 4: Workflow for the Carrageenan-Induced Paw Edema Test.

Conclusion

The available data indicates that this compound possesses a significantly lower acute toxicity compared to its parent compound, yunaconitine, and other highly toxic diester-diterpenoid alkaloids like aconitine. This suggests that the deacetylation at the C-8 position may be a crucial factor in reducing toxicity. However, a comprehensive evaluation of its therapeutic potential requires further investigation into its analgesic and anti-inflammatory efficacy to determine its therapeutic index.

Future research should focus on direct, head-to-head comparative studies of this compound with other Aconitum alkaloids in standardized preclinical models of pain and inflammation. Elucidating its precise mechanism of action on voltage-gated sodium channels and its influence on inflammatory signaling pathways will be critical for understanding its pharmacological profile and for the potential development of safer and more effective alkaloid-based therapeutics.

References

Unveiling the Profile of 8-Deacetylyunaconitine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of experimental results for 8-Deacetylyunaconitine, a diterpenoid alkaloid. This document summarizes available quantitative data, details experimental protocols, and offers a comparative analysis with related Aconitum alkaloids to support further investigation and development.

Executive Summary

This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus. Research into this class of compounds has revealed a range of biological activities, including anti-inflammatory and neuroprotective potential. This guide aims to consolidate the existing experimental data to provide a clear and objective overview of this compound's performance, drawing comparisons with other relevant compounds to inform future research directions.

Comparative Analysis of Acute Toxicity

A critical aspect of drug development is understanding a compound's toxicity profile. The following table summarizes the available acute toxicity data for this compound and its parent compound, Yunaconitine, in mice.

CompoundAdministration RouteLD50 (mg/kg)Observed Symptoms of Poisoning
This compound Oral60.0[1]Decreased activity, fur erection, palpebral edema, vomiting, polypnea, convulsions[1]
Intravenous7.60[1]Decreased activity, fur erection, palpebral edema, vomiting, polypnea, convulsions[1]
Yunaconitine Oral2.37[1]Decreased activity, fur erection, palpebral edema, vomiting, polypnea, convulsions[1]
Intravenous0.200[1]Decreased activity, fur erection, palpebral edema, vomiting, polypnea, convulsions[1]

This data indicates that this compound possesses significantly lower acute toxicity compared to its parent compound, Yunaconitine. The substantial difference in LD50 values suggests that the deacetylation at the C8 position markedly reduces the compound's toxicity.

Potential Therapeutic Activities and Underlying Mechanisms

While direct experimental data on the anti-inflammatory and neuroprotective effects of this compound is still emerging, studies on related Aconitum alkaloids provide valuable insights into its potential mechanisms of action. The primary signaling pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-Inflammatory Effects and the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many natural compounds exert their anti-inflammatory effects by inhibiting key steps in this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα-NF-κB IκBα NF-κB (p50/p65) IκBα->IκBα-NF-κB Ub Ub IκBα->Ub Ubiquitination NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα-NF-κB NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates IκBα-NF-κB->NF-κB (p50/p65) Releases Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-κB (p50/p65)_n->DNA Binds Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, iNOS) Transcription

Neuroprotective Effects and Modulation of Glutamate-Induced Excitotoxicity

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. This occurs through the overactivation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium ions (Ca2+). Elevated intracellular Ca2+ levels trigger a cascade of detrimental events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, neuronal apoptosis. Compounds with neuroprotective properties often act by modulating glutamate receptor activity or by mitigating the downstream effects of Ca2+ overload and oxidative stress.

Glutamate_Excitotoxicity_Pathway cluster_synapse Synapse cluster_neuron Neuron Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Overactivates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Increases Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Leads to Apoptosis Apoptosis Ca2+ Influx->Apoptosis ROS Production ROS Mitochondrial Dysfunction->ROS Production Increases ROS Production->Apoptosis Induces

Experimental Protocols

To facilitate the cross-validation and replication of research, detailed experimental protocols for key assays are provided below.

In Vitro Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

Objective: To evaluate the potential of a test compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT Assay): To determine the non-cytotoxic concentrations of the test compound, cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

  • Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): Culture supernatants from the NO production assay are collected, and the concentrations of TNF-α and IL-6 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis for iNOS and COX-2 Expression: Cells are treated as in the NO production assay. After 24 hours, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). Protein bands are visualized using a chemiluminescence detection system.

Anti_Inflammatory_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Culture RAW 264.7 Cells B Determine Non-Toxic Concentrations (MTT Assay) A->B C Pre-treat with Test Compound B->C D Stimulate with LPS C->D E Measure NO Production (Griess Assay) D->E F Measure Cytokines (TNF-α, IL-6) (ELISA) D->F G Analyze Protein Expression (iNOS, COX-2) (Western Blot) D->G

In Vitro Neuroprotection Assay in PC12 Cells

Objective: To assess the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in rat pheochromocytoma (PC12) cells.

Methodology:

  • Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For differentiation, cells are treated with Nerve Growth Factor (NGF).

  • Cell Viability Assay (MTT Assay): Differentiated PC12 cells are seeded in 96-well plates. Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 2 hours) before being exposed to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours. Cell viability is then assessed using the MTT assay.

  • Measurement of Lactate Dehydrogenase (LDH) Release: LDH is a marker of cell membrane damage. The culture medium from the cell viability assay is collected, and LDH activity is measured using a commercially available cytotoxicity detection kit.

  • Assessment of Mitochondrial Membrane Potential (MMP): Cells are treated as described above. The change in MMP is measured using a fluorescent probe such as JC-1 or Rhodamine 123, followed by analysis with a fluorescence microscope or flow cytometer.

  • Measurement of Intracellular Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are loaded with the probe and then treated with the test compound and glutamate. The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.

Conclusion and Future Directions

The available data, primarily from acute toxicity studies, suggests that this compound is significantly less toxic than its parent compound, Yunaconitine. While direct experimental evidence for its anti-inflammatory and neuroprotective effects is currently limited, the known mechanisms of related Aconitum alkaloids point towards the potential modulation of the NF-κB signaling pathway and protection against glutamate-induced excitotoxicity.

Future research should focus on conducting rigorous in vitro and in vivo studies to quantify the anti-inflammatory and neuroprotective efficacy of this compound. Elucidating its specific molecular targets within the NF-κB and neuronal signaling pathways will be crucial for its development as a potential therapeutic agent. The detailed protocols provided in this guide offer a standardized framework for such investigations, enabling robust and reproducible data generation. This will ultimately facilitate a comprehensive understanding of this compound's pharmacological profile and its potential for clinical translation.

References

A Comparative Analysis of In Vitro and In Vivo Data for 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the available in vitro and in vivo experimental data for 8-Deacetylyunaconitine, a diterpenoid alkaloid. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound. The data for the closely related compound, N-deacetyllappaconitine, is included as a comparative reference due to the limited availability of public data for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vivo analgesic and anti-inflammatory studies.

Table 1: In Vivo Analgesic Activity of N-deacetyllappaconitine in Mice

Experimental ModelParameterRoute of AdministrationN-deacetyllappaconitine ED₅₀ (mg/kg)Reference Compound ED₅₀ (mg/kg)
Acetic Acid-Induced Writhing TestWrithing Inhibitionsc2.3-
Formaldehyde TestLicking Inhibitionsc7.1-

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. sc: subcutaneous Data presented is for N-deacetyllappaconitine, a closely related analog of this compound.

Table 2: In Vivo Anti-inflammatory Activity of N-deacetyllappaconitine in Rats

Experimental ModelParameterRoute of AdministrationN-deacetyllappaconitine Doses Tested (mg/kg)Observed Effect
Carrageenan-Induced Paw EdemaEdema Inhibitionip1-10Inhibition of edema

ip: intraperitoneal Specific percentage of inhibition data at different doses is not readily available in the public domain.

Experimental Protocols

Detailed methodologies for the key cited experiments are provided below. These protocols are based on standard pharmacological assays.

In Vivo Analgesic Activity Assays

1. Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male or female mice weighing 20-25 g.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • This compound or a reference drug is administered (e.g., subcutaneously or intraperitoneally) at various doses. The control group receives the vehicle.

    • After a specific pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions and stretching).

    • The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED₅₀ is then determined.

2. Hot Plate Test in Mice

This test is used to assess central analgesic activity.

  • Animals: Male or female mice weighing 20-25 g.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The baseline reaction time (latency) of each mouse to the thermal stimulus is recorded. This is the time taken for the mouse to lick its paws or jump. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

    • Animals are treated with this compound, a reference drug (e.g., morphine), or vehicle.

    • The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency time compared to the baseline is calculated.

In Vivo Anti-inflammatory Activity Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.

  • Animals: Male or female Wistar or Sprague-Dawley rats weighing 150-200 g.

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • Animals are treated with this compound, a reference drug (e.g., indomethacin), or vehicle, typically administered intraperitoneally or orally.

    • After a set pretreatment time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each treated group in comparison to the carrageenan control group.

In Vitro Anti-inflammatory Activity Assay

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound compared to the LPS-stimulated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) is then determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key inflammatory signaling pathway and a typical experimental workflow for evaluating anti-inflammatory compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates p_IkB->NFkB Degradation & Release of NF-κB NFkB_IkB NF-κB IκB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_n->Genes Induces 8_DA This compound 8_DA->IKK Inhibits? 8_DA->NFkB_n Inhibits?

Caption: Putative mechanism of action of this compound on the NF-κB signaling pathway.

G cluster_invivo In Vivo Anti-inflammatory Assay cluster_invitro In Vitro Anti-inflammatory Assay start Animal Acclimatization groups Group Assignment (Control, Vehicle, Test Compound) start->groups paw_measure1 Initial Paw Volume Measurement groups->paw_measure1 treatment Drug/Vehicle Administration paw_measure1->treatment carrageenan Carrageenan Injection treatment->carrageenan paw_measure2 Paw Volume Measurement (at timed intervals) carrageenan->paw_measure2 analysis Data Analysis (% Inhibition) paw_measure2->analysis end Results analysis->end start_vitro Cell Seeding (RAW 264.7) pretreatment Pre-treatment with Test Compound start_vitro->pretreatment lps LPS Stimulation pretreatment->lps incubation Incubation lps->incubation supernatant Supernatant Collection incubation->supernatant griess Griess Assay (NO Measurement) supernatant->griess analysis_vitro Data Analysis (IC50 Calculation) griess->analysis_vitro end_vitro Results analysis_vitro->end_vitro

Caption: Experimental workflows for in vivo and in vitro anti-inflammatory screening.

8-Deacetylyunaconitine's Ion Channel Engagement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the effects of 8-Deacetylyunaconitine on specific ion channels, contextualized with data from related compounds and established ion channel modulators.

While direct quantitative data on the interaction of this compound with specific ion channels is limited in publicly available literature, its close structural relationship to other Aconitum alkaloids, such as yunaconitine, lappaconitine (B608462), and their derivatives, provides a strong basis for understanding its likely mechanism of action. These alkaloids are well-documented modulators of voltage-gated sodium channels (Navs), and to a lesser extent, potassium channels (Kv). This guide will, therefore, draw comparisons with these related compounds to infer the potential effects of this compound.

Comparative Analysis of Ion Channel Modulation

The primary target of Aconitum alkaloids is the voltage-gated sodium channel family. These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them key targets for analgesics and antiarrhythmics. The toxic mechanism of yunaconitine, the parent compound of this compound, primarily involves the activation of voltage-dependent sodium channels, leading to an influx of sodium and calcium ions.[1]

Studies on related compounds offer insights into the potential activity of this compound:

  • N-deacetyllappaconitine , a metabolite of lappaconitine and structurally analogous to this compound, has been shown to effectively inhibit transmembrane currents of Na+ ions and partially inhibit K+ ions in isolated rat hippocampal neurons.[2] This dual action on both sodium and potassium channels suggests a complex modulatory profile.

  • 3-Acetylaconitine , another related alkaloid, was found to shift the voltage-dependence of sodium channel activation in the hyperpolarizing direction in rat hippocampal neurons, indicating that it enhances channel opening at more negative membrane potentials.[3]

  • Lappaconitine has been demonstrated to be an inhibitor of the human heart voltage-gated sodium channel (hH1), binding preferentially to the open state of the channel in a manner that is slow and irreversible.[4][5]

For a quantitative comparison, we can examine the effects of other known sodium channel modulators on specific isoforms, such as Nav1.7, which is a key target in pain signaling.

CompoundIon ChannelIC50 / EffectNotes
Lappaconitine Nav1.727.67 µmol/LInhibition was voltage-dependent, slow, and irreversible.[5]
Tetracaine Nav1.7-Inhibition was quick and reversible.[5]
Bupivacaine Nav1.7-Inhibition was quick and reversible.[5]
Aconitine Voltage-gated Na+ channelsShifts activation by ~20 mV to more negative potentials.Increases the probability of the channel being in the open state.[6]
N-Deacetyllappaconitine Voltage-gated Na+ and K+ channelsEffective inhibition of Na+ currents, partial inhibition of K+ currents.Specific IC50 values not provided in the study.[2]

Experimental Protocols

The gold-standard method for investigating the effect of a compound on ion channel function is the patch-clamp technique . This electrophysiological method allows for the recording of ionic currents through individual channels or the whole cell.

Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Modulation:

This protocol is adapted for the study of voltage-gated sodium channels in a heterologous expression system (e.g., HEK293 cells stably expressing the target Nav channel) or in primary neurons.

1. Cell Preparation:

  • Culture cells expressing the ion channel of interest (e.g., Nav1.7) on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber mounted on an inverted microscope.

  • Continuously perfuse the chamber with an external solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.

3. Pipette Fabrication and Sealing:

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Under visual control, approach a target cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

4. Whole-Cell Configuration:

  • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

5. Voltage-Clamp Recordings:

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed, resting state.

  • Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

  • To assess the effect of this compound, first record baseline currents in the external solution.

  • Then, perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again.

  • To determine the IC50, apply a range of concentrations and measure the percentage of current inhibition at each concentration.

6. Data Analysis:

  • Analyze the recorded currents to determine parameters such as peak current amplitude, voltage-dependence of activation and inactivation, and the kinetics of channel opening and closing.

  • Construct dose-response curves to calculate the IC50 value for this compound.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with Nav1.7) plating Plating on Coverslips cell_culture->plating patching Whole-Cell Patch Clamp plating->patching baseline Record Baseline Currents patching->baseline compound_app Apply this compound baseline->compound_app recording Record Currents with Compound compound_app->recording analysis Analyze Current Parameters recording->analysis dose_response Dose-Response Curve analysis->dose_response ic50 Calculate IC50 dose_response->ic50

Experimental workflow for assessing this compound's effect on ion channels.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav_channel Voltage-Gated Sodium Channel (Nav) Na_ion Na+ Influx Nav_channel->Na_ion Inhibits/Activates DAY This compound DAY->Nav_channel Modulates Depolarization Membrane Depolarization Na_ion->Depolarization AP Action Potential Firing Depolarization->AP Cellular_Response Altered Neuronal Excitability AP->Cellular_Response

Proposed signaling pathway of this compound on a voltage-gated sodium channel.

References

Independent Verification of 8-Deacetylyunaconitine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivities of aconitine (B1665448) alkaloids, with a focus on the independent verification of 8-Deacetylyunaconitine's potential therapeutic effects. Due to a lack of specific quantitative bioactivity data for this compound in publicly available literature, this guide leverages data from closely related and well-studied aconitine alkaloids, such as Aconitine and Lappaconitine (B608462), as comparators. The provided experimental protocols and signaling pathway diagrams are intended to facilitate the design of robust verification studies for this compound.

Comparative Bioactivity of Aconitine Alkaloids

Aconitine alkaloids, derived from plants of the Aconitum genus, are known for their potent biological effects, including analgesic, anti-inflammatory, and cardiotoxic properties.[1][2] These effects are primarily mediated through their interaction with voltage-gated sodium channels.[3][4] While this compound is identified as a diterpenoid alkaloid from Aconitum Vilmorinian Radix, comprehensive studies quantifying its specific bioactivity are limited.[5] The following table summarizes available quantitative data for representative aconitine alkaloids to provide a baseline for comparison in future studies on this compound.

CompoundBioactivityExperimental ModelEffective Dose (ED50) / Lethal Dose (LD50)Reference
Aconitine AnalgesicAcetic acid-induced writhing (mice)ED50: 0.0591 mg/kg[6]
AnalgesicHot plate test (mice)ED50: 0.08 mg/kg[6]
ToxicityMice (subcutaneous)LD50: 0.16 mg/kg[6]
Lappaconitine AnalgesicFormaldehyde and HAc-writhing test (mice, sc)ED50: 2.3 mg/kg and 3.5 mg/kg, respectively[7]
Anti-inflammatoryCarrageenan-induced paw edema (rats)---[7]
ToxicityMice (ip)LD50: 10.5 mg/kg[2]
ToxicityRats (ip)LD50: 9.9 mg/kg[2]
N-deacetyllappaconitine AnalgesicFormaldehyde and HAc-writhing test (mice, sc)ED50: 7.1 mg/kg and 3.8 mg/kg, respectively[7]
Anti-inflammatoryCarrageenan-induced paw edema (rats)---[7]
ToxicityMice (ip)LD50: 23.5 mg/kg[2]
ToxicityRats (ip)LD50: 29.9 mg/kg[2]

Experimental Protocols for Bioactivity Verification

To independently verify the bioactivity of this compound, the following established experimental protocols are recommended.

Analgesic Activity Assessment

1. Hot Plate Test: This method is used to evaluate central analgesic activity.[4]

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Acclimatize the animals (typically mice) to the testing room for at least 30 minutes.

    • Administer this compound or a control substance (vehicle or reference analgesic) to the animals.

    • At a predetermined time after administration, place the animal on the hot plate.

    • Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping.[4] A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

    • An increase in the latency time compared to the control group indicates an analgesic effect.

2. Acetic Acid-Induced Writhing Test: This test is used to assess peripheral analgesic activity.[8]

  • Procedure:

    • Administer this compound or a control substance to mice.

    • After a set absorption period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.[8]

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).[9]

    • A reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.

Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Test: This is a standard model for evaluating acute inflammation.[10][11]

  • Procedure:

    • Measure the initial paw volume of rats using a plethysmometer.

    • Administer this compound or a control substance.

    • After a specified time, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.[10]

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[10]

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Signaling Pathways and Mechanisms of Action

The bioactivity of aconitine alkaloids is intrinsically linked to their effects on key signaling pathways. Understanding these pathways is crucial for interpreting experimental data and elucidating the mechanism of action of this compound.

Voltage-Gated Sodium Channel Interaction

Aconitine and its analogs are known to act on voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[12][13] By binding to these channels, they can modulate neuronal excitability, leading to their analgesic and neurotoxic effects.

Voltage_Gated_Sodium_Channel_Mechanism cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Opens Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Aconitine Aconitine Alkaloid (e.g., this compound) Aconitine->Na_channel Binds to and modulates channel NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB Complex NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation IkappaB_NFkappaB->NFkappaB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression NFkappaB_nuc->Gene_Expression Induces Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->IKK Activates Aconitine_alkaloid Aconitine Alkaloid Aconitine_alkaloid->IKK Potential Inhibition Experimental_Workflow cluster_preliminary Preliminary Screening cluster_dose_response Dose-Response and Efficacy cluster_mechanistic Mechanistic Studies cluster_toxicity Toxicity Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analgesic_Screening Analgesic Screening (e.g., Writhing Test) Cytotoxicity->Analgesic_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., Carrageenan Edema) Cytotoxicity->Anti_inflammatory_Screening ED50_Determination ED50 Determination (Hot Plate, etc.) Analgesic_Screening->ED50_Determination IC50_Determination IC50 Determination (e.g., NO production in RAW 264.7 cells) Anti_inflammatory_Screening->IC50_Determination Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) ED50_Determination->Pathway_Analysis Acute_Toxicity Acute Toxicity Studies (LD50 Determination) ED50_Determination->Acute_Toxicity IC50_Determination->Pathway_Analysis Receptor_Binding Receptor Binding Assays (e.g., Sodium Channel Binding) Pathway_Analysis->Receptor_Binding

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 8-deacetylyunaconitine (B10862179), a potent diterpenoid alkaloid derived from Aconitum species, is a critical aspect of laboratory safety and environmental responsibility. Due to its high toxicity, stringent adherence to hazardous waste disposal protocols is mandatory. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

I. Immediate Safety Precautions and Handling

This compound, like other aconitine (B1665448) alkaloids, is a potent cardiotoxin (B1139618) and neurotoxin.[1] Extreme caution must be exercised during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2]

  • Ventilation: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation.[3]

  • Spill Management: In the event of a spill, immediately evacuate the area and consult your institution's emergency procedures. Do not attempt to clean up a spill without proper training and equipment. Spills should be absorbed with an inert material and the contaminated material disposed of as hazardous waste.[2]

II. Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound as hazardous chemical waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[4]

  • Waste Identification and Classification:

    • This compound waste must be classified as acutely toxic hazardous waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[5]

  • Containerization:

    • Select a primary waste container that is compatible with the chemical form of the waste (solid or liquid). The container must be leak-proof with a secure, screw-on cap.[6][7][8]

    • Ensure the container is in good condition, free from cracks or defects.[8]

    • Place the primary container within a larger, durable secondary container to prevent spills or leaks.[6]

  • Labeling:

    • Clearly label the primary waste container with a "Hazardous Waste" tag.[4][8]

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations or formulas).[4][5]

      • The concentration and quantity of the waste.

      • The date of waste generation.[4]

      • The name of the principal investigator and the laboratory location.[4]

      • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure that the stored waste is segregated from incompatible materials.[5]

  • Disposal Request and Collection:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[6][8]

    • Do not dispose of this compound down the drain or in regular trash under any circumstances.[4][5] This is a violation of environmental regulations and poses a significant safety risk.

III. Data Summary for Handling and Storage

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key operational parameters based on general hazardous waste guidelines.

ParameterGuidelineSource
Waste Container Filling Limit Do not fill liquid waste containers more than 80% full to allow for expansion.[5]
Waste Accumulation Time Limit Hazardous waste must typically be collected within 90 days of the start of accumulation.[6]
Maximum Accumulation Quantity Up to 55 gallons of a single hazardous waste stream may be accumulated before requiring collection within 3 days.[6]
Secondary Containment Volume The secondary container must be able to hold 110% of the volume of the primary container(s).[6]

IV. Experimental Protocol: General Chemical Waste Handling

The following is a generalized protocol for preparing hazardous chemical waste for disposal. This is not an inactivation protocol.

  • Objective: To safely containerize and label this compound waste for disposal.

  • Materials:

    • This compound waste (solid or in solution)

    • Appropriate primary waste container (e.g., HDPE bottle with screw cap)

    • Secondary containment bin

    • Hazardous waste labels

    • Personal Protective Equipment (PPE)

  • Procedure:

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Perform all operations within a certified chemical fume hood.

    • Carefully transfer the this compound waste into the designated primary container.

    • If transferring a solid, use a powder funnel to avoid generating dust.

    • If transferring a liquid, pour slowly to avoid splashing. Do not exceed 80% of the container's volume.[5]

    • Securely fasten the cap on the primary container.

    • Wipe the exterior of the primary container to remove any contamination.[5]

    • Fill out the hazardous waste label completely and accurately.

    • Affix the label to the primary container.

    • Place the labeled primary container into the secondary containment bin.

    • Move the container to the designated hazardous waste storage area.

    • Record the waste in the laboratory's waste log.

    • Arrange for waste collection according to institutional procedures.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_container Containerization & Labeling cluster_storage Storage & Collection A Wear Appropriate PPE B Work in Fume Hood A->B C Select Compatible Primary Container B->C D Transfer Waste (Do not overfill) C->D E Securely Cap and Clean Container D->E F Complete & Affix Hazardous Waste Label E->F G Place in Secondary Containment F->G H Store in Designated Waste Area G->H I Schedule Waste Pickup with EHS H->I J Final Disposal by Licensed Vendor I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.